Product packaging for 2-Bromoethyl propanoate(Cat. No.:)

2-Bromoethyl propanoate

Cat. No.: B15270261
M. Wt: 181.03 g/mol
InChI Key: FBSPHFKZJKWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoethyl propanoate (CAS 4823-46-5) is an organic ester with the molecular formula C5H9BrO2 and an average mass of 181.03 g/mol . Its structure features a bromoethyl group, making it a valuable bifunctional synthetic building block in organic chemistry and pharmaceutical research . The bromine atom serves as a good leaving group, enabling this compound to participate in nucleophilic substitution reactions, such as alkylations, to form more complex molecular structures . For instance, compounds with 2-bromoethyl groups have been utilized in the conjugate addition to alkyl acrylates for the synthesis of complex alkaloid-like structures, including indolizidines, demonstrating its utility in constructing nitrogen-containing heterocycles that are prevalent in biologically active molecules . Researchers value this reagent for its application in developing novel synthetic methodologies and exploring new chemical entities. The compound is characterized by its IUPAC Standard InChIKey: FBSPHFKZJKWNEC-UHFFFAOYSA-N . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B15270261 2-Bromoethyl propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

2-bromoethyl propanoate

InChI

InChI=1S/C5H9BrO2/c1-2-5(7)8-4-3-6/h2-4H2,1H3

InChI Key

FBSPHFKZJKWNEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCBr

Origin of Product

United States

Foundational & Exploratory

2-Bromoethyl propanoate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of 2-Bromoethyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a halogenated ester of interest in organic synthesis and drug development. The information is compiled from various sources to ensure a thorough understanding of its characteristics, handling, and potential applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is important to distinguish it from its isomer, ethyl 2-bromopropionate, as their properties differ. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉BrO₂[1][2]
Molecular Weight 181.03 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 4823-46-5[3]
Appearance Clear liquid - light yellow[4]
Density 1.394 g/cm³ at 25°C (for the related ethyl 2-bromopropionate)[4]
Boiling Point 156-160°C (for the related ethyl 2-bromopropionate)[5]
Water Solubility Insoluble[5][6]
Refractive Index n20/D 1.446 (lit.) (for the related ethyl 2-bromopropionate)
Stability Stable at room temperature.[5]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The following data has been reported:

Spectrum TypeAvailabilitySource
¹³C NMR Available[1]
Mass Spec (GC-MS) Available[1]
IR Spectra Vapor Phase IR Spectra available[1]
¹H NMR Data available for similar compounds[7][8]

Chemical Reactivity

This compound's reactivity is primarily dictated by the presence of the bromine atom, which is a good leaving group. This makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[9]

  • Nucleophilic Substitution: It is expected to readily undergo Sₙ2 reactions with various nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. This reactivity makes it a useful alkylating agent for introducing the 2-propoxyethyl group into molecules.

  • Incompatibilities: It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6][10]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[10]

Reactivity of this compound.

Experimental Protocols

Synthesis of this compound

While specific protocols for this compound are not detailed in the provided results, a general synthesis can be inferred from standard esterification reactions. A plausible method is the Fischer esterification of propionic acid with 2-bromoethanol in the presence of an acid catalyst.

Reaction: Propionic Acid + 2-Bromoethanol --(H⁺ catalyst)--> this compound + Water

General Procedure:

  • Combine equimolar amounts of propionic acid and 2-bromoethanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[11]

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[11]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[11]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

experimental_workflow cluster_synthesis Synthesis Workflow start Start: Reactants react Reflux with Acid Catalyst start->react workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Distillation) evaporate->purify end End: Pure Product purify->end

Synthesis workflow for this compound.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the data for the similar compound ethyl 2-bromopropionate, the following precautions should be taken.[10][12]

Hazard CategoryRecommendations
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10][12] In case of inadequate ventilation, use a suitable respirator.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[10] Do not breathe mist, vapors, or spray.[10] Keep away from heat, sparks, and open flames.[10]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][12]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10] Skin: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12] Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

An In-Depth Technical Guide to 2-Bromoethyl Propanoate (CAS: 4823-46-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethyl propanoate (CAS number 4823-46-5), a halogenated ester with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. This document consolidates its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a propanoate ester characterized by a bromoethyl group. Its unique structure makes it a valuable bifunctional reagent in various chemical transformations.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 4823-46-5[1]
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC(=O)OCCBr[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 179.97859 DaPubChem[1]
Monoisotopic Mass 179.97859 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are available through public databases.

Table 3: Spectroscopic Data for this compound

Spectrum TypeData Source/Reference
¹³C Nuclear Magnetic Resonance (NMR) Wiley & Sons, Inc. (Available on PubChem)[1]
Gas Chromatography-Mass Spectrometry (GC-MS) JC-366-95-23 (Available on PubChem)[1]
Infrared (IR) Spectrum (Vapor Phase) Wiley & Sons, Inc. (Available on PubChem)[1]

Synthesis and Reactivity

Synthesis

A general method for the synthesis of 2-bromoethyl esters involves the esterification of the corresponding carboxylic acid with 2-bromoethanol or the reaction of an acyl halide with 2-bromoethanol. A plausible synthetic route for this compound is the esterification of propanoic acid with 2-bromoethanol under acidic conditions.

Experimental Protocol: Esterification of Propanoic Acid with 2-Bromoethanol (General Procedure)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propanoic acid (1 molar equivalent) and 2-bromoethanol (1.2 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

G Propanoic Acid Propanoic Acid Reaction Mixture Reaction Mixture Propanoic Acid->Reaction Mixture 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Catalyst Reflux Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound Reaction Mixture->Reflux

A generalized workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. This makes it a useful alkylating agent . The ester functionality can also undergo various transformations.

It is used as a reagent in esterification reactions for the synthesis of various organic compounds.[2] Its unique structure allows for the formation of esters, which are important intermediates in the production of a wide range of chemical products.[2] It is also utilized as a research compound in the development of new chemical processes and reactions.[2]

Some downstream products that can be synthesized from this compound include:

  • 2-(4-hydroxy-phenylsulfanyl)-propionic acid ethyl ester[2]

  • 4,4'-oxy di(ethyl 2-phenoxypropionate)[2]

  • trimethyl-(2-propionyloxy-ethyl)-ammonium; bromide[2]

G cluster_0 Reactivity of this compound cluster_1 Reaction Types cluster_2 Potential Products 2-BEP This compound Nucleophilic Substitution Nucleophilic Substitution 2-BEP->Nucleophilic Substitution  + Nucleophile Ester Hydrolysis Ester Hydrolysis 2-BEP->Ester Hydrolysis  + H₂O/H⁺ or OH⁻ Alkylated Products Alkylated Products Nucleophilic Substitution->Alkylated Products Propanoic Acid & 2-Bromoethanol Propanoic Acid & 2-Bromoethanol Ester Hydrolysis->Propanoic Acid & 2-Bromoethanol

Key reaction pathways of this compound.

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound in the synthesis of marketed drugs are not prevalent in the searched literature, its role as an alkylating agent is of significant interest in medicinal chemistry. Alkylating agents are a class of anticancer drugs that act by forming covalent bonds with DNA, leading to cell death. The bromoethyl moiety of this compound can serve as a warhead for targeted alkylation of biological nucleophiles.

Although direct evidence is limited for this specific molecule, related bromoethyl-containing compounds are utilized in pharmaceutical synthesis. For instance, (2-bromoethyl)benzene is a reactant in the synthesis of potent antimicrobial β-peptidomimetics.[3] This suggests the potential of the bromoethyl group in generating biologically active molecules.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the safety information for the isomeric compound, ethyl 2-bromopropionate, and general knowledge of alkylating agents, it should be handled with care.

Table 4: General Safety and Hazard Information

Hazard CategoryPrecautionary Measures
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4][5]
Corrosivity May cause severe skin burns and eye damage.[5]
Toxicity Potential for harm if swallowed or inhaled.[6]
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Handle in a well-ventilated area or a fume hood.[4]
Storage Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Disclaimer: This safety information is based on related compounds and general chemical principles. A specific Material Safety Data Sheet (MSDS) for this compound (CAS 4823-46-5) should be consulted for detailed handling and emergency procedures.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its bifunctional nature, combining an electrophilic alkyl bromide with an ester, allows for a range of chemical transformations. While there is a need for more comprehensive experimental data on its physicochemical properties and specific applications in medicinal chemistry, this guide provides a foundational understanding for researchers and scientists working with this compound. Further investigation into its biological activity and synthetic utility is warranted to fully explore its potential in the development of new pharmaceuticals.

References

An In-Depth Technical Guide to 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 2-bromoethyl propanoate. While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in leveraging the unique chemical characteristics of this compound.

Molecular Structure and Identification

This compound is an ester of propanoic acid and 2-bromoethanol. Its core structure consists of a propionyl group attached to a bromoethyl moiety through an ester linkage.

IdentifierValueSource
IUPAC Name This compound[1]
Chemical Formula C₅H₉BrO₂[1][2]
CAS Number 4823-46-5[1]
Molecular Weight 181.03 g/mol [1][3]
SMILES CCC(=O)OCCBr[1]
InChIKey FBSPHFKZJKWNEC-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

PropertyValueSource
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 156-160 °C[4]
Density 1.394 g/cm³ at 25 °C[3]
Solubility Insoluble in water[4]
Refractive Index n20/D 1.446 (lit.)
XLogP3 1.6[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of propanoic acid with 2-bromoethanol in the presence of an acid catalyst.[5][6][7][8]

Experimental Protocol: Fischer Esterification

Materials:

  • Propanoic acid

  • 2-Bromoethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine propanoic acid (1.0 equivalent) and 2-bromoethanol (1.2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products propanoic_acid Propanoic Acid reaction_mixture Reaction Mixture propanoic_acid->reaction_mixture bromoethanol 2-Bromoethanol bromoethanol->reaction_mixture catalyst H₂SO₄ (catalyst) catalyst->reaction_mixture heat Reflux heat->reaction_mixture product This compound water Water reaction_mixture->product reaction_mixture->water

Fischer Esterification of Propanoic Acid.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the molecular structure of this compound.

Spectroscopic TechniqueData Source/Reference
¹H NMR & ¹³C NMR [1]
Mass Spectrometry (GC-MS) [1]
Infrared (IR) Spectroscopy [1]

Note: While direct spectral data is not provided here, the referenced databases contain experimental and/or predicted spectra for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This property makes this compound a useful alkylating agent, capable of introducing the propoxycarbonylethyl group onto various nucleophiles such as amines, thiols, and phenols.

  • Lead Optimization: Modification of lead compounds by introducing the propoxycarbonylethyl group to explore structure-activity relationships (SAR).

  • Prodrug Synthesis: The ester functionality can be designed to be cleaved in vivo, releasing a parent drug molecule. The bromoethyl moiety allows for the attachment of this prodrug-linker combination to a parent drug.

  • Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, bifunctional linkers are often required. The reactivity of this compound could be exploited in the synthesis of such linkers.

Nucleophilic_Substitution reagent This compound product Alkylated Product reagent->product Sɴ2 Reaction leaving_group Bromide Ion (Br⁻) reagent->leaving_group nucleophile Nucleophile (Nu:⁻) nucleophile->product

Nucleophilic Substitution Reactivity.

Conclusion

This compound is a readily accessible and reactive organic compound. Its bifunctional nature, possessing both an ester and a reactive alkyl bromide, makes it a potentially valuable tool for synthetic and medicinal chemists. While its direct application in drug development is an area that warrants further exploration, its utility as a chemical intermediate for the synthesis of complex bioactive molecules is highly probable. This guide provides the foundational knowledge required for researchers to consider the incorporation of this compound into their synthetic strategies.

References

IUPAC name for 2-bromoethyl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Bromoethyl Propanoate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable bifunctional molecule for synthetic chemistry and drug development. The document details its chemical properties, provides adaptable experimental protocols for its synthesis and subsequent reactions, and illustrates key chemical transformations.

Chemical Identity and Properties

This compound is an ester bearing a reactive bromine atom, making it a useful building block for introducing a propionyloxyethyl moiety into a target molecule. Its IUPAC name is this compound[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [1]
CAS Number 4823-46-5[1]
Appearance Colorless liquid (presumed)
Boiling Point Not explicitly found, but for the isomeric ethyl 2-bromopropanoate: 156-160 °C[2][3]
Density Not explicitly found, but for the isomeric ethyl 2-bromopropanoate: 1.394 g/mL at 25 °C
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Insoluble in water.
SMILES CCC(=O)OCCBr[1]
InChIKey FBSPHFKZJKWNEC-UHFFFAOYSA-N[1]

Synthesis of this compound

Two common methods for the synthesis of esters are the Fischer esterification of a carboxylic acid and an alcohol, and the reaction of an acyl chloride with an alcohol. Both are adaptable for the preparation of this compound.

Method 1: Fischer Esterification of Propionic Acid with 2-Bromoethanol

This method involves the acid-catalyzed reaction between propionic acid and 2-bromoethanol. The reaction is an equilibrium, which can be driven towards the product by using an excess of one reactant or by removing water as it is formed[4][5].

Experimental Protocol (Adapted from general Fischer Esterification procedures):

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add propionic acid (e.g., 0.5 mol), 2-bromoethanol (e.g., 0.6 mol, 1.2 equivalents), and an inert solvent that forms an azeotrope with water (e.g., toluene, 100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or p-toluenesulfonic acid (p-TsOH, ~1 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases) to neutralize the acid catalyst and unreacted propionic acid, and finally with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Reaction of Propionyl Chloride with 2-Bromoethanol

This method is generally faster and not reversible but requires the use of the more reactive and moisture-sensitive propionyl chloride. The reaction typically involves a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol (Adapted from procedures for acyl chlorides and alcohols):

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 2-bromoethanol (e.g., 0.5 mol) and a dry, non-nucleophilic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) (100 mL). Add a non-nucleophilic base like triethylamine (Et₃N, 0.55 mol, 1.1 equivalents) or pyridine.

  • Reactant Addition: Cool the flask in an ice-water bath. Add propionyl chloride (0.5 mol) dropwise from the dropping funnel to the stirred solution over 30-60 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of the solvent. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL), dilute HCl solution (e.g., 1 M, 2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation.

Synthesis_Workflow cluster_fischer Method 1: Fischer Esterification cluster_acyl_chloride Method 2: Acyl Chloride Esterification Prop_Acid Propionic Acid Reaction1 Reflux with Dean-Stark Prop_Acid->Reaction1 Bromoethanol 2-Bromoethanol Bromoethanol->Reaction1 Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Product1 This compound Purification1->Product1 Prop_Cl Propionyl Chloride Reaction2 Reaction in Aprotic Solvent Prop_Cl->Reaction2 Bromoethanol2 2-Bromoethanol Bromoethanol2->Reaction2 Base Base (e.g., Et₃N) Base->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Synthesis workflows for this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of the propionyloxyethyl group into various molecular scaffolds.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This is a key reaction for its application in drug synthesis, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

General Experimental Protocol for Nucleophilic Substitution (Example with Sodium Azide):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.1-1.5 equivalents).

  • Reaction: Heat the mixture with stirring (e.g., to 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous phase).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-azidoethyl propanoate, can be purified by column chromatography on silica gel.

Nucleophilic_Substitution cluster_examples Example Nucleophiles Reactant This compound Product Substituted Product Reactant->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Bromide Ion (Br⁻) Product->Leaving_Group N3 N₃⁻ (Azide) CN CN⁻ (Cyanide) RS RS⁻ (Thiolate) R2N R₂N⁻ (Amide) RO RO⁻ (Alkoxide)

Caption: General scheme for nucleophilic substitution reactions.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the strategic incorporation of a propionyloxyethyl moiety into more complex molecules. The synthetic routes and reaction protocols outlined in this guide, adapted from established chemical principles, provide a solid foundation for its utilization in the laboratory. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed by trained personnel in a well-ventilated fume hood.

References

2-Bromoethyl propanoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl propanoate is an organic compound belonging to the class of haloalkane esters. Its bifunctional nature, containing both a reactive bromine atom and an ester group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential applications in research and drug development.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. Much of the available data is computed, as experimental values are not widely published.

Table 1: General and Physical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-bromoethylpropanoate, Propanoic acid, 2-bromoethyl esterPubChem[1]
CAS Number 4823-46-5PubChem[1]
Molecular Formula C₅H₉BrO₂PubChem[1]
Molecular Weight 181.03 g/mol PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water (predicted)
Table 2: Computed Properties of this compound
PropertyValueSource
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 179.97859 DaPubChem[1]
Monoisotopic Mass 179.97859 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Spectral Data

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying the carbonyl (C=O) stretch of the ester group and the C-Br bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the compound.

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the presence of the ester functional group and the bromine atom. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.

Experimental Protocol: Synthesis of this compound

The following is a plausible, detailed experimental protocol for the synthesis of this compound via the esterification of 2-bromoethanol with propionyl chloride. This protocol is based on general principles of organic synthesis as a specific published procedure for this compound was not found in the provided search results.

Objective: To synthesize this compound from 2-bromoethanol and propionyl chloride.

Materials:

  • 2-Bromoethanol

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Propionyl chloride is corrosive and lachrymatory. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Potential Applications in Drug Development

While no specific drug development applications for this compound were identified, its chemical nature suggests several potential uses for researchers and scientists in this field:

  • Synthetic Intermediate: As a bifunctional molecule, it can be used as a building block to introduce the 2-propanoate ethyl moiety into more complex molecules. The reactive bromine allows for coupling with various nucleophiles (e.g., amines, thiols, alcohols) present in pharmacologically active scaffolds.

  • Prodrug Development: The ester functionality could potentially be used in the design of prodrugs. The ester can be cleaved in vivo by esterases to release an active drug molecule containing a 2-bromoethyl group or a metabolite thereof.

  • Linker Chemistry: The molecule could serve as a short linker in the synthesis of bioconjugates or dual-action drugs, where the bromine can be displaced to attach to one part of a molecule and the ester can be hydrolyzed or transesterified to connect to another.

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and reactivity of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 2-Bromoethanol Mix Reactant1->Mix Reactant2 Propionyl Chloride Add Reactant2->Add Base Triethylamine / Pyridine Base->Mix Solvent Anhydrous DCM Solvent->Mix Product This compound Workup Aqueous Workup Purification Distillation / Chromatography Workup->Purification Purification->Product Mix->Add 0 °C to RT Reaction Stirring Add->Reaction Reaction->Workup

Caption: Synthetic workflow for this compound.

Reactivity_Pathway cluster_main Nucleophilic Substitution Start This compound Product Substituted Product (Nu-CH2CH2-O-CO-Et) Start->Product SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product LeavingGroup Bromide Ion (Br-) Product->LeavingGroup

Caption: General reactivity of this compound.

References

Spectral Data Analysis of 2-Bromoethyl Propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromoethyl propanoate, a key chemical intermediate. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. This data has been generated using computational models and should be considered as a reference. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.35Triplet2H6.0-O-CH₂-CH₂-Br
3.50Triplet2H6.0-O-CH₂-CH₂-Br
2.34Quartet2H7.5CH₃-CH₂-C(O)-
1.15Triplet3H7.5CH₃-CH₂-C(O)-

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
173.5C=O
64.0-O-CH₂-
28.5-CH₂-Br
27.5-CH₂-C(O)-
9.0CH₃-

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980-2880Medium-StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1250-1050StrongC-O stretch (ester)
650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
180/1825[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
107/10920[CH₂CH₂Br]⁺
73100[CH₃CH₂CO]⁺ (Base Peak)
5780[CH₃CH₂]⁺
2940[CH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, where it will be vaporized and separated before entering the mass spectrometer.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds.

  • Data Acquisition:

    • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV in EI) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

    • Detection: Detect the ions to generate the mass spectrum.

  • Data Processing: The instrument software will plot the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Processing (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Interpretation (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Pattern) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

An In-depth Technical Guide to the Solubility of 2-Bromoethyl Propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromoethyl propanoate, a key intermediate in various synthetic applications. Due to a notable absence of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a robust framework for researchers to determine and apply this critical information. The guide furnishes a detailed experimental protocol for solubility determination, a template for data presentation, and a visualization of the synthetic pathway for this compound via Fischer esterification. This document is intended to empower researchers in the fields of chemistry and drug development to generate and utilize solubility data for process optimization, reaction condition selection, and purification strategies involving this compound.

Introduction

This compound (C₅H₉BrO₂) is a halogenated ester with significant utility as a building block in organic synthesis. Its bifunctional nature, possessing both an ester and a bromo-alkyl group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

A fundamental physicochemical property governing the application of any compound in solution-phase chemistry is its solubility in various solvents. Solubility data is crucial for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve all reactants to a desired concentration.

  • Process Development and Scale-up: Designing efficient extraction, crystallization, and purification processes.

  • Formulation Studies: In the context of drug development, understanding solubility is the first step in creating viable formulations.

  • Predictive Modeling: solubility data can be used to develop and validate computational models for predicting chemical behavior.

Despite its importance, specific quantitative solubility data for this compound in common organic solvents is not widely reported in publicly accessible scientific literature. This guide aims to bridge this gap by providing researchers with the necessary tools to determine this data experimentally.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is sourced from the PubChem database[1].

PropertyValue
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
IUPAC Name This compound
CAS Number 4823-46-5
Appearance Not specified (likely a liquid)
Computed XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Table 1: Physicochemical Properties of this compound.

Solubility of this compound: A Data Gap

A comprehensive search of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While general principles suggest that as a halogenated ester, it is likely to be soluble in a range of organic solvents, precise solubility values (e.g., in g/100 mL or mol/L) at various temperatures are not available.

For analogous compounds such as ethyl bromoacetate, qualitative descriptions of solubility exist, indicating it is "soluble in organic solvents: It dissolves readily in substances like ethanol, acetone, and various hydrocarbons"[2]. However, for the rigorous demands of chemical research and development, quantitative data is essential.

To address this, the following sections provide a detailed experimental protocol for researchers to determine the solubility of this compound in solvents of interest.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized yet detailed protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade or higher

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

4.2. Procedure

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume or mass of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. d. Record the exact mass of the filtered saturated solution. e. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same analytical conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

4.3. Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner for easy comparison. Table 2 provides a template for presenting such data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Diethyl Ether25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Hexane25Experimental ValueExperimental Value

Table 2: Template for Reporting Quantitative Solubility Data of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of propanoic acid with 2-bromoethanol, catalyzed by a strong acid such as sulfuric acid[3][4][5]. The overall reaction is:

CH₃CH₂COOH + BrCH₂CH₂OH ⇌ CH₃CH₂COOCH₂CH₂Br + H₂O

5.1. Reaction Mechanism

The mechanism of the Fischer esterification is a multi-step process involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Fischer_Esterification PropanoicAcid Propanoic Acid ProtonatedAcid Protonated Propanoic Acid PropanoicAcid->ProtonatedAcid + H+ Bromoethanol 2-Bromoethanol H_plus H+ TetrahedralIntermediate1 Tetrahedral Intermediate 1 ProtonatedAcid->TetrahedralIntermediate1 + 2-Bromoethanol TetrahedralIntermediate2 Tetrahedral Intermediate 2 TetrahedralIntermediate1->TetrahedralIntermediate2 Proton Transfer ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster - H2O Ester This compound ProtonatedEster->Ester - H+ H_plus_regen H+ Water Water

Caption: Fischer Esterification Mechanism for the synthesis of this compound.

5.2. Experimental Workflow

The general workflow for the synthesis and purification of this compound based on the Fischer esterification is depicted below.

Synthesis_Workflow Reactants Mix Propanoic Acid, 2-Bromoethanol, and Catalytic H2SO4 Reflux Heat the mixture under reflux Reactants->Reflux Reaction Workup Aqueous Workup (Neutralization and Washing) Reflux->Workup Cooling Extraction Extraction with an Organic Solvent Workup->Extraction Drying Drying of the Organic Phase Extraction->Drying Purification Purification by Distillation Drying->Purification Product Pure 2-Bromoethyl Propanoate Purification->Product

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

While this compound is a valuable reagent in organic synthesis, a significant gap exists in the publicly available quantitative data regarding its solubility in common organic solvents. This technical guide provides a comprehensive framework for researchers to address this gap by presenting a detailed experimental protocol for solubility determination. The guide also offers a structured format for presenting the resulting data and visualizes the key synthetic pathway for the compound. By equipping scientists and professionals in drug development with this information, this guide facilitates more efficient and informed use of this compound in their research and development endeavors. The generation and dissemination of such fundamental physicochemical data are crucial for advancing chemical synthesis and process design.

References

A Technical Guide to 2-Bromoethyl Propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Versatile Alkylating Agent

This technical guide provides a comprehensive overview of 2-Bromoethyl propanoate (CAS Number: 4823-46-5), a valuable reagent for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and core reactivity, offering insights into its potential applications.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. While pricing and specific purity grades are often available upon request, the compound can be sourced for research and development purposes. Lead times and available quantities will vary by supplier.

Table 1: Commercial Suppliers of this compound (CAS: 4823-46-5)

SupplierWebsiteAvailability Notes
BLD Pharm--INVALID-LINK--Available for online order; may require cold-chain transportation.[1]
SynQuest Laboratories--INVALID-LINK--Pricing and availability provided upon request.[2]
LookChem--INVALID-LINK--Lists multiple suppliers and provides a platform for inquiries.[3]
Kuujia--INVALID-LINK--Provides chemical properties and supplier information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental design. The following table summarizes its key computed properties.

Table 2: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
IUPAC Name This compound
CAS Number 4823-46-5
Appearance Colorless liquid (inferred)[3]
Odor Fruity (inferred)[3]
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 179.97859 Da
Topological Polar Surface Area 26.3 Ų

Core Reactivity and Experimental Protocols

The primary utility of this compound in organic synthesis stems from its nature as an effective alkylating agent. The presence of a bromine atom, a good leaving group, on the ethyl chain renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[5] This reactivity is fundamental to its application in forming new carbon-heteroatom or carbon-carbon bonds.

General Nucleophilic Substitution Workflow

The most common reaction involving this compound is nucleophilic substitution (SN2). In this one-step mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion and the formation of a new bond.[6][7]

G General Workflow for Nucleophilic Substitution cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromoethyl_propanoate This compound Reaction_Mixture Reaction Mixture 2_Bromoethyl_propanoate->Reaction_Mixture Nucleophile Nucleophile (Nu-H or Nu⁻) Nucleophile->Reaction_Mixture Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Base Base (optional) (e.g., K₂CO₃, Et₃N) Base->Reaction_Mixture Temperature Temperature (e.g., Room Temp. to Reflux) Temperature->Reaction_Mixture Workup Aqueous Workup (e.g., Extraction) Reaction_Mixture->Workup Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Product Substituted Product Purification->Product

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Representative Experimental Protocol: Synthesis of an Ether Linkage

The following is a representative, detailed protocol for the synthesis of a substituted ether using this compound and a generic phenol. This protocol is based on standard procedures for SN2 reactions with similar alkyl halides.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Applications in Drug Development and Medicinal Chemistry

As an alkylating agent, this compound can be used to introduce a propoxyethyl moiety onto various scaffolds, which can be a valuable strategy in drug design for modifying polarity, solubility, and metabolic stability. It serves as a building block for more complex molecules.[3]

Hypothetical Signaling Pathway Inhibition through Covalent Modification

One potential, albeit hypothetical, application in drug development could be the use of a molecule synthesized from this compound to act as a covalent inhibitor. For instance, a warhead containing the propoxyethyl group could be attached to a scaffold that directs it to the active site of a target enzyme (e.g., a kinase). A nucleophilic residue (like cysteine) in the active site could then attack the electrophilic portion of the inhibitor, forming a covalent bond and irreversibly inhibiting the enzyme.

G Hypothetical Covalent Inhibition Pathway Active_Enzyme Active Enzyme (with Cysteine residue) Binding Non-covalent Binding in Active Site Active_Enzyme->Binding Inhibitor Inhibitor Scaffold with Propoxyethyl Warhead Inhibitor->Binding Covalent_Attack Nucleophilic Attack by Cysteine Binding->Covalent_Attack Inactive_Enzyme Inactive Enzyme (Covalently Modified) Covalent_Attack->Inactive_Enzyme Signaling_Blocked Downstream Signaling Pathway Blocked Inactive_Enzyme->Signaling_Blocked

Caption: A logical diagram of a hypothetical covalent inhibition mechanism.

This guide serves as a foundational resource for understanding the properties and potential of this compound. As with any reactive chemical, appropriate safety precautions should be taken, and further literature should be consulted for specific applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromoethyl Propanoate from Propionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-bromoethyl propanoate, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through the Fischer esterification of propionic acid with 2-bromoethanol, a reliable and well-established method. These application notes offer a comprehensive guide, including reaction parameters, purification techniques, and expected outcomes, to facilitate the successful synthesis of this compound in a laboratory setting.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its bifunctional nature, possessing both an ester and a bromo group, allows for a wide range of chemical transformations. The primary synthetic route to this compound is the acid-catalyzed esterification of propionic acid and 2-bromoethanol. This process, known as the Fischer esterification, is an equilibrium-driven reaction that can be optimized to achieve high yields of the desired product. Factors influencing the reaction's efficiency include the choice of acid catalyst, reaction temperature, and the molar ratio of the reactants.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Experimental Protocol

This protocol is based on the principles of Fischer esterification and is optimized for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Propionic acid (reagent grade)

  • 2-Bromoethanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine propionic acid (1.0 equivalent) and 2-bromoethanol (1.2 equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask to act as a solvent and to facilitate the removal of water via azeotropic distillation. Cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) or p-toluenesulfonic acid to the mixture.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be determined by the boiling point of the toluene-water azeotrope.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in a Dean-Stark trap if one is used. The reaction is typically refluxed for 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[2] Be cautious of gas evolution during the bicarbonate wash.

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Propionic Acid74.081410.99
2-Bromoethanol124.96149-1501.76
This compound181.03~175-177 (est.)~1.4 (est.)

Table 2: Optimized Reaction Conditions and Expected Yield

ParameterValue
Molar Ratio (Propionic Acid : 2-Bromoethanol)1 : 1.2
CatalystSulfuric Acid or p-TsOH
Catalyst Loading1-2% w/w
SolventToluene
Reaction TemperatureReflux (~110-120 °C)
Reaction Time2-4 hours
Expected Yield70-85%
Purity (after distillation)>98%

Workflow Diagram

Synthesis_Workflow Reactants Reactants (Propionic Acid, 2-Bromoethanol) Reaction_Setup Reaction Setup Reactants->Reaction_Setup Solvent_Catalyst Solvent & Catalyst (Toluene, H₂SO₄/p-TsOH) Solvent_Catalyst->Reaction_Setup Reflux Reflux (2-4 hours) Reaction_Setup->Reflux Workup Work-up (Washing & Drying) Reflux->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • 2-Bromoethanol is toxic and a skin irritant. Avoid contact and inhalation.

  • Toluene is flammable and has associated health risks.

Conclusion

The Fischer esterification of propionic acid and 2-bromoethanol is an effective method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this important chemical intermediate for their synthetic needs. The provided data and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.

References

Application Notes and Protocols: Esterification of 2-Bromoethanol with Propanoyl Chloride to Yield 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromoethyl propanoate via the esterification of 2-bromoethanol with propanoyl chloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The following sections detail the reaction, including stoichiometry, reaction conditions, and purification methods. Additionally, potential applications of this compound in the synthesis of bioactive molecules are discussed.

Introduction

The esterification of alcohols with acyl chlorides is a fundamental and efficient method for the formation of esters. This reaction is characterized by high yields and is often irreversible, making it a preferred method in many synthetic applications.[1] this compound is a bifunctional molecule containing both an ester and a bromo-alkyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where it can serve as a linker or a precursor to various functional groups.

Reaction Scheme

The esterification of 2-bromoethanol with propanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrochloric acid as a byproduct.

Figure 1: General reaction scheme for the esterification of 2-bromoethanol with propanoyl chloride.

Physicochemical Data

The key physical and chemical properties of the reactants and the product are summarized in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-BromoethanolC₂H₅BrO124.96149-1501.763
Propanoyl chlorideC₃H₅ClO92.52801.065
This compoundC₅H₉BrO₂181.03162-1641.394[2]

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromoethanol

  • Propanoyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Pyridine or triethylamine (optional, as a base)[3]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM). If a base is to be used, add pyridine or triethylamine (1.1 eq) to the solution.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over a period of 15-30 minutes. The reaction is exothermic.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[5][6]

Safety Precautions:

  • 2-Bromoethanol: Toxic and corrosive. Handle with extreme care, wearing appropriate gloves, lab coat, and eye protection. Avoid inhalation of vapors.

  • Propanoyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood with appropriate PPE.

  • The reaction generates hydrochloric acid as a byproduct, which is corrosive. The use of a base like pyridine or triethylamine helps to neutralize the HCl, but these bases are also flammable and toxic.

Application Notes: Utility in Drug Development

This compound is a versatile building block for the synthesis of bioactive molecules and pharmaceutical intermediates. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

1. Introduction of a Linker: The bromoethyl group can be used to attach the propanoate moiety to a larger molecule through nucleophilic substitution. This is a common strategy in the design of prodrugs, where a bioactive molecule is temporarily modified to improve its pharmacokinetic properties, such as solubility or bioavailability.

2. Synthesis of Heterocyclic Scaffolds: The bromoethyl group can be used in intramolecular cyclization reactions to form various heterocyclic rings, which are common structural motifs in many drugs. For example, reaction with a primary amine could lead to the formation of a morpholinone derivative.

3. Precursor for Further Functionalization: The bromide is a good leaving group and can be displaced by a variety of nucleophiles, such as azides, thiols, and amines, to introduce new functionalities into the molecule. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another common functional group in pharmaceuticals.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 2-Bromoethanol + Propanoyl Chloride (in DCM) addition Slow Addition at 0 °C reactants->addition stirring Stir at RT (2-4 hours) addition->stirring quench Quench with Water stirring->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distillation Vacuum Distillation concentrate->distillation product Pure 2-Bromoethyl Propanoate distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_synthesis Synthesis of Bioactive Molecule start Bioactive Scaffold (e.g., with -NH₂ group) intermediate Intermediate with Propanoate Linker start->intermediate Coupling final_product Modified Bioactive Molecule intermediate->final_product Further Modification reagent 2-Bromoethyl Propanoate reagent->intermediate Alkylation

References

Application Notes and Protocols for 2-Bromoethyl Propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromoethyl propanoate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical synthesis.

Overview and Properties

This compound is a versatile bifunctional molecule containing both an ester and a primary alkyl bromide. This combination of functional groups makes it a useful building block in organic synthesis, allowing for the introduction of a propionyloxyethyl moiety. Its primary application lies in its ability to act as an alkylating agent, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions.

Physicochemical Properties [1]

PropertyValue
IUPAC Name This compound[1]
Synonyms 2-bromoethylpropanoate[1]
CAS Number 4823-46-5[1]
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point (Predicted)
Solubility Soluble in common organic solvents

Synthesis of this compound

A plausible method for the synthesis of this compound is via the esterification of 2-bromoethanol with propionyl chloride or propionic anhydride. The following is a general protocol adapted from the synthesis of similar bromoethyl esters.

Reaction Scheme:

Experimental Protocol: Esterification of 2-Bromoethanol

Materials:

  • 2-Bromoethanol

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-bromoethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add propionyl chloride (1.05 eq) to the cooled solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Outcome:

The reaction should yield this compound as a colorless to pale yellow liquid. The purity can be assessed by NMR and GC-MS.

Applications in Organic Synthesis: Alkylation Reactions

The primary utility of this compound is as an alkylating agent to introduce the -(CH₂)₂-O-CO-CH₂-CH₃ group onto a nucleophile. This is a common strategy in the synthesis of more complex molecules, including pharmaceutical intermediates.

General Reaction Scheme for Nucleophilic Substitution:

Where Nu:⁻ can be a variety of nucleophiles such as carbanions, amines, alkoxides, or thiolates.

Experimental Protocol: General Procedure for Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using this compound.

Materials:

  • Substituted phenol

  • This compound

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data from a Representative Reaction:

The following table presents hypothetical data for the alkylation of 4-methoxyphenol with this compound.

ReactantMolar Eq.MolMW ( g/mol )Mass (g)
4-Methoxyphenol1.00.01124.141.24
This compound1.10.011181.032.00
K₂CO₃1.50.015138.212.07
Product 238.26
Theoretical Yield 2.38 g
Actual Yield (Hypothetical)
% Yield (Hypothetical)

Visualizations

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound Reactants 2-Bromoethanol Propionyl Chloride Base (e.g., Et3N) Solvent Anhydrous DCM Reactants->Solvent Dissolve in Reaction Esterification at 0°C to RT Solvent->Reaction Workup Aqueous Wash (NaHCO3, H2O, Brine) Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

General Workflow for Alkylation using this compound

G cluster_alkylation Alkylation with this compound Nucleophile Nucleophile (NuH) (e.g., Phenol, Amine, Thiol) Solvent Anhydrous Solvent (e.g., DMF, MeCN) Nucleophile->Solvent Base Base (e.g., K2CO3) Base->Solvent Add to Alkylation_Reaction Nucleophilic Substitution (Heat as required) Solvent->Alkylation_Reaction Add this compound Reaction_Workup Aqueous Workup Extraction Alkylation_Reaction->Reaction_Workup Purification_Step Column Chromatography Reaction_Workup->Purification_Step Final_Product Alkylated Product (Nu-R) Purification_Step->Final_Product

Caption: General workflow for nucleophilic substitution.

Safety Information

This compound is expected to be a hazardous chemical. Users should handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Based on similar bromo-compounds, it may be a lachrymator and corrosive.

Conclusion

This compound is a valuable reagent for the introduction of the propionyloxyethyl group in organic synthesis. Its utility as an alkylating agent makes it relevant for the synthesis of a wide range of target molecules in pharmaceutical and materials science research. The protocols provided herein offer a starting point for its synthesis and application. As with any chemical procedure, appropriate safety precautions must be taken.

References

Application Notes and Protocols for Safe Handling and Storage of 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Bromoethyl propanoate. The information is compiled from safety data sheets of this compound and structurally related compounds. Strict adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a chemical intermediate that requires careful handling due to its potential hazards. A summary of its key physical and chemical properties is presented below. Data for closely related compounds is included to provide a comprehensive safety overview.

PropertyValueSource Compound
Molecular Formula C5H9BrO2This compound[1]
Molecular Weight 181.03 g/mol This compound[1][2]
Appearance Clear colorless to light yellow liquidEthyl 2-bromo-2-methylpropanoate, Ethyl 2-bromopropionate[3][4][5]
Odor Sharp, pungentEthyl 2-bromopropionate[4][5]
Boiling Point 156 - 160 °C / 312.8 - 320 °F @ 760 mmHgEthyl 2-bromopropionate[6]
Flash Point 51 °C / 123.8 °F (closed cup)Ethyl 2-bromopropionate[6]
Density 1.394 g/mL at 25 °CEthyl 2-bromopropionate
Solubility Insoluble in water. Soluble in alcohol and ether.Ethyl 2-bromo-2-methylpropanoate[3]
Stability Stable under recommended storage conditions. Light sensitive.Ethyl-2-bromo propionate[7][8]

Hazard Identification and Safety Precautions

This compound and similar compounds are classified as hazardous. The primary hazards include flammability, skin corrosion/irritation, and serious eye damage.[2][7][8][9][10] It is also a lachrymator, meaning it can cause tearing.[4][7][8]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2][7]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[2][7][9][11]

  • H319: Causes serious eye irritation.[9][11]

  • H335: May cause respiratory irritation.[9][11]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][8][12]

  • P233: Keep container tightly closed.[11][12][13]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][11][13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11][13]

  • P403+P235: Store in a well-ventilated place. Keep cool.[12][13]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron are mandatory.[9] Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[9][14] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[9][15]

3.2. Safe Handling Procedures

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[9]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][8][9] Use explosion-proof electrical and ventilating equipment.[8][16]

  • Use only non-sparking tools when handling containers.[8][13]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8][12]

  • Avoid contact with skin and eyes.[8][11][17]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10][13]

  • Wash hands thoroughly after handling the compound.[7][8][11]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

3.3. Storage Procedures

  • Store in a cool, dry, and well-ventilated place.[6][7][8]

  • Keep containers tightly closed.[7][8][11]

  • Store in a designated flammables area.[6][8]

  • Protect from light, as the compound can be light-sensitive.[6][7][8]

  • Store locked up.[8][11][17]

  • Incompatible materials to avoid include strong oxidizing agents, acids, bases, and reducing agents.[3][6][8]

3.4. Spill and Leak Procedures

  • In the event of a spill, evacuate personnel from the area.[7]

  • Remove all sources of ignition.[7][8]

  • Ensure adequate ventilation.[7]

  • Wear appropriate personal protective equipment as outlined in section 3.1.[7]

  • Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[8]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[7][8]

  • Do not allow the product to enter drains or waterways.[7][8]

3.5. First Aid Measures

  • General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[17]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[7][11][13][17]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11][13] Get medical attention immediately.[11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13][17] Remove contact lenses if present and easy to do.[7][11][13] Seek immediate medical attention.[7][11][13][17]

  • If Swallowed: Do NOT induce vomiting.[7][11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][11] Call a poison center or doctor immediately.[7]

3.6. Disposal Considerations

  • Dispose of this material and its container at a licensed hazardous waste disposal facility.[8][11]

  • Do not dispose of unused product into the sewer system.[8]

  • Empty containers may retain product residue and can be hazardous.[16]

Workflow Diagrams

The following diagram illustrates the standard workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron prep_workspace Prepare Workspace - Ensure Fume Hood is Operational - Remove Ignition Sources - Verify Spill Kit & Eyewash/Shower Availability prep_ppe->prep_workspace handling_transport Transport Chemical - Use Secondary Containment prep_workspace->handling_transport handling_use Use in Experiment - Work within Fume Hood - Use Non-Sparking Tools - Ground Equipment handling_transport->handling_use handling_close Securely Close Container - Reseal Promptly After Use handling_use->handling_close emergency_spill Spill Response - Evacuate & Ventilate - Contain with Absorbent - Report Spill handling_use->emergency_spill emergency_exposure Exposure Response - Use Eyewash/Shower - Remove Contaminated Clothing - Seek Medical Attention handling_use->emergency_exposure storage_conditions Store Appropriately - Cool, Dry, Well-Ventilated Area - Flammables Cabinet - Protect from Light handling_close->storage_conditions cleanup_workspace Clean Workspace - Decontaminate Surfaces handling_close->cleanup_workspace cleanup_ppe Doff and Dispose of PPE - Remove Gloves Correctly cleanup_workspace->cleanup_ppe cleanup_waste Dispose of Chemical Waste - Follow Institutional Protocols cleanup_ppe->cleanup_waste

Caption: Safe handling and storage workflow for this compound.

References

Application Notes: 2-Bromoethyl Propanoate as a Versatile Building Block in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl propanoate is a valuable bifunctional reagent in fine chemical synthesis, serving as a key building block for the introduction of an ethyl propanoate moiety onto a variety of nucleophilic substrates. Its utility is most pronounced in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This document provides an overview of its applications, detailed experimental protocols for its use in N-alkylation reactions, and representative data.

Introduction

In the landscape of fine chemical synthesis, the efficient and selective introduction of functional groups is paramount. This compound (BrCH₂CH₂OC(O)CH₂CH₃) offers a convenient handle for chemists to incorporate a propanoate ester functional group via a stable ethyl linker. The presence of a primary bromide facilitates nucleophilic substitution reactions, while the propanoate ester remains stable under many reaction conditions, or can be subsequently hydrolyzed if the corresponding carboxylic acid is desired. This dual functionality makes it an attractive building block for the synthesis of a wide range of target molecules, including derivatives of amines, phenols, and thiols.

Key Applications

The primary application of this compound in fine chemical synthesis is as an alkylating agent. The electrophilic nature of the carbon atom bearing the bromine atom allows for reaction with a variety of nucleophiles.

  • N-Alkylation of Amines: Primary and secondary amines readily react with this compound to form the corresponding N-substituted aminoethyl propanoates. These products can be key intermediates in the synthesis of pharmaceuticals, such as analogs of local anesthetics or other bioactive compounds. For instance, the reaction with diethylamine would yield 2-(diethylamino)ethyl propanoate, a structural analog of procaine.

  • O-Alkylation of Phenols: Phenolic compounds can be O-alkylated using this compound in the presence of a base to form the corresponding aryloxyethyl propanoates. This transformation is useful for modifying the properties of phenolic compounds, such as solubility and bioavailability.

  • S-Alkylation of Thiols: Thiols are excellent nucleophiles and react efficiently with this compound to yield thioethers, which are important structural motifs in various biologically active molecules.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound under standardized conditions.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1Diethylamine2-(Diethylamino)ethyl propanoate1285
2Aniline2-(Phenylamino)ethyl propanoate2478
3Piperidine1-(2-Propionyloxyethyl)piperidine1090
4Morpholine4-(2-Propionyloxyethyl)morpholine1288

Experimental Protocols

General Protocol for the N-Alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the synthesis of 2-(diethylamino)ethyl propanoate as a representative example.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.2 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 10-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure N-alkylated product.

Characterization Data for 2-(Diethylamino)ethyl propanoate (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 2.55 (q, J = 7.2 Hz, 4H), 2.30 (q, J = 7.6 Hz, 2H), 1.15 (t, J = 7.6 Hz, 3H), 1.05 (t, J = 7.2 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 62.8, 51.9, 47.8, 27.7, 12.1, 9.2.

  • MS (ESI): m/z = 174.15 [M+H]⁺.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-alkylated product using this compound.

G Workflow for N-Alkylation using this compound cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Charge flask with Amine, K2CO3, and Acetonitrile B Add this compound A->B C Reflux (10-24h) B->C D Cool to RT and Filter C->D Reaction Complete E Concentrate Filtrate D->E F Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) E->F G Dry Organic Layer (MgSO4) F->G H Concentrate Crude Product G->H I Purify by Column Chromatography or Distillation H->I J Characterize Pure Product (NMR, MS) I->J

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a highly effective and versatile building block for the introduction of the ethyl propanoate moiety into a range of molecules. The protocols provided herein offer a robust starting point for researchers in fine chemical synthesis, particularly for the N-alkylation of amines. The straightforward reaction conditions and good yields make it an attractive reagent for the development of novel compounds in the pharmaceutical and agrochemical sectors.

Application Notes and Protocols for the Purification of Crude 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude 2-Bromoethyl propanoate, a key intermediate in various synthetic applications. The following methods are designed to remove common impurities such as unreacted starting materials (e.g., propionyl chloride, 2-bromoethanol), byproducts, and residual acid catalysts. The protocols described include extractive work-up, fractional distillation, and flash column chromatography.

Impurities and Purification Strategy

The synthesis of this compound typically involves the esterification of 2-bromoethanol with propionyl chloride or propionic acid. The primary impurities in the crude product mixture often include:

  • Unreacted 2-bromoethanol: A polar alcohol.

  • Propionic acid/Propionyl chloride: Acidic and reactive compounds.

  • Hydrochloric acid or other acid catalysts: Highly acidic.

  • Polymerization byproducts: High molecular weight impurities.

A general purification strategy involves an initial aqueous work-up to remove water-soluble and acidic impurities, followed by a distillation or chromatographic method to achieve high purity.

Experimental Protocols

Extractive Work-up

This initial purification step is crucial for removing acidic impurities and unreacted 2-bromoethanol.

Protocol:

  • Transfer the crude this compound to a separatory funnel.

  • Dilute the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate phase separation. A typical ratio is 2-3 volumes of solvent per volume of crude ester.

  • Wash the organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (e.g., HCl, propionic acid). Add the bicarbonate solution carefully as CO₂ evolution may cause pressure build-up. Repeat the washing until no more gas evolves.

    • Water to remove any remaining salts and water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) solution to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic phase.

  • Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed this compound.

Fractional Distillation

Fractional distillation is an effective method for purifying thermally stable liquids with different boiling points. This technique is suitable for separating this compound from less volatile impurities.

Protocol:

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Transfer the crude, washed this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Monitor the temperature closely during distillation to ensure a sharp boiling point range, indicative of a pure compound.

Flash Column Chromatography

For the removal of non-volatile impurities or compounds with similar boiling points, flash column chromatography is a highly effective purification technique.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system. The polarity of the eluent is critical for good separation. A common starting point for esters is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. For esters, a typical starting eluent system could be 5-10% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Summary of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationImpurities RemovedTypical Purity
Extractive Work-up Partitioning between immiscible liquidsAcidic impurities, water-soluble starting materials>90%
Fractional Distillation Differences in boiling pointsNon-volatile and less volatile impurities>98%
Flash Column Chromatography Differential adsorption to a stationary phasePolar and non-polar impurities, isomers>99%

Visualization

Purification_Workflow A Crude this compound B Extractive Work-up (Wash with NaHCO3, H2O, Brine) A->B C Drying (Anhydrous MgSO4 or Na2SO4) B->C I Waste (Aqueous Layer) B->I D Solvent Removal C->D J Waste (Drying Agent) C->J E Washed Crude Product D->E K Waste (Solvent) D->K F Fractional Distillation E->F G Flash Column Chromatography E->G H Pure this compound F->H L Waste (High/Low Boiling Fractions) F->L G->H M Waste (Impurity Fractions) G->M

Application Notes and Protocols for 2-Bromoethyl Propanoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromoethyl propanoate is a halogenated ester that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its chemical structure, featuring a reactive bromine atom and an ester functional group, allows for its incorporation into a variety of molecular scaffolds. While direct applications of this compound in publicly available agrochemical literature are limited, its structural isomer, ethyl 2-bromopropanoate, is a well-documented intermediate in the synthesis of several commercial herbicides. This document outlines potential applications and generalized protocols for this compound in agrochemical research, drawing parallels from the established use of its isomer. The primary application explored is its role as a precursor in the synthesis of aryloxyphenoxypropionate herbicides, a critical class of compounds for weed management in modern agriculture.

Application Note 1: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides

Background:

Aryloxyphenoxypropionate (AOPP) herbicides are a vital class of post-emergence herbicides used to control grass weeds in broadleaf crops. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses. The molecular structure of many AOPP herbicides features a central phenoxy propionate core. This compound can serve as a key reagent to introduce this propionate moiety through nucleophilic substitution reactions.

Principle:

The synthesis of AOPP herbicides using a bromo-ester intermediate typically involves the Williamson ether synthesis. In this reaction, a substituted phenol is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. This results in the formation of an ether linkage and the desired aryloxyphenoxypropionate structure.

Potential Agrochemical Targets:

Based on the known synthesis of commercial AOPP herbicides using the related intermediate ethyl 2-bromopropanoate, this compound could potentially be used in the synthesis of analogs of herbicides such as:

  • Quizalofop

  • Fenoxaprop

  • Haloxyfop

  • Clodinafop

Table 1: Potential Aryloxyphenoxypropionate Herbicides Derivable from this compound Analogs

Herbicide ClassCore StructurePotential Application of this compound
Aryloxyphenoxy- propionate4-(Aryloxy)phenoxy- propanoateIntermediate for the introduction of the propanoate group to a phenolic precursor.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryloxyphenoxypropionate Derivatives using this compound

Objective: To synthesize an aryloxyphenoxypropionate derivative via Williamson ether synthesis using this compound and a substituted phenol.

Materials:

  • Substituted phenol (e.g., 4-hydroxyphenoxy derivative)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide - DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equivalent) and the anhydrous solvent.

  • Deprotonation: Add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of this compound: Dissolve this compound (1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure aryloxyphenoxypropionate derivative.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 2: Hypothetical Reaction Parameters and Yields

ParameterValue
Reactants
Substituted Phenol1.0 eq
This compound1.2 eq
Base (K₂CO₃)1.5 eq
Solvent Acetone
Reaction Temperature Reflux (56 °C)
Reaction Time 8 hours
Hypothetical Yield 75-85%
Purification Method Column Chromatography

Visualizations

Synthesis_of_AOPP_Herbicides Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AOPP Aryloxyphenoxypropionate Derivative Phenoxide->AOPP Nucleophilic Attack Bromoester This compound Bromoester->AOPP Byproduct Salt Byproduct (e.g., KBr) Bromoester->Byproduct + Experimental_Workflow Start Start Setup Reaction Setup: - Substituted Phenol - Anhydrous Solvent - Inert Atmosphere Start->Setup Deprotonation Deprotonation: - Add Base (K₂CO₃) - Stir at RT Setup->Deprotonation Addition Add this compound Deprotonation->Addition Reaction Heat to Reflux (Monitor by TLC) Addition->Reaction Workup Workup: - Cool & Filter - Concentrate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromoethyl propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of propanoic acid with 2-bromoethanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][3][4][5]

Q2: How can I drive the reaction equilibrium towards a higher yield of the ester?

A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol (2-bromoethanol) is used in excess as it is often easier to remove post-reaction than excess carboxylic acid.[1] Using a large excess of the alcohol can significantly increase the ester yield.[1]

  • Removing water as it forms: Water is a byproduct of the esterification, and its removal will drive the equilibrium forward according to Le Chatelier's principle. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents.[2][5]

Q3: What are the typical reaction conditions for this synthesis?

A3: Typical conditions involve refluxing a mixture of propanoic acid, 2-bromoethanol, and a catalytic amount of a strong acid. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.

Q4: What potential side reactions should I be aware of?

A4: While the primary reaction is the desired esterification, side reactions can occur, potentially lowering the yield and purity of the final product. These may include:

  • Dehydration of 2-bromoethanol: Under strong acidic conditions and heat, 2-bromoethanol could potentially undergo dehydration.

  • Ether formation: The acid catalyst can also promote the self-condensation of 2-bromoethanol to form an ether.

  • Reaction with the bromo group: Although less common under acidic esterification conditions, subsequent reactions involving the bromo-substituent are a possibility, especially if nucleophiles are present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete reaction: The reaction may not have reached equilibrium or was not allowed to proceed for a sufficient duration.- Increase the reaction time and monitor the progress using techniques like TLC or GC.- Ensure the reaction is heated to an appropriate reflux temperature.
Ineffective water removal: The presence of water in the reaction mixture will inhibit the forward reaction.- Use a Dean-Stark trap with an appropriate azeotropic solvent (e.g., toluene) to continuously remove water.- Ensure all glassware is thoroughly dried before use and use anhydrous reagents if possible.
Catalyst degradation or insufficient amount: The acid catalyst may have lost its activity or was not added in a sufficient quantity.- Use a fresh, high-purity acid catalyst.- Slightly increase the catalyst loading, but be mindful of potential side reactions with excessive acid.
Product is contaminated with starting materials Incomplete reaction: The reaction did not go to completion, leaving unreacted propanoic acid and 2-bromoethanol.- Drive the reaction to completion by using a larger excess of one reactant (typically 2-bromoethanol) and ensuring efficient water removal.- Increase the reaction time.
Inefficient purification: The workup and purification steps were not adequate to separate the product from the starting materials.- During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted propanoic acid.- Use fractional distillation or column chromatography for efficient purification of the final product.
Formation of a significant amount of high-boiling point impurities Side reactions: Undesired side reactions, such as ether formation from 2-bromoethanol, may be occurring at high temperatures.- Lower the reaction temperature if possible, although this may require a longer reaction time.- Consider using a milder acid catalyst.
Difficulty in separating the organic and aqueous layers during workup Emulsion formation: The presence of unreacted carboxylic acid or other surfactants can lead to the formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, allow the mixture to stand for a longer period or gently swirl the separatory funnel instead of vigorous shaking.

Data on Yield Improvement Strategies

The following table summarizes qualitative and illustrative quantitative data on how different experimental parameters can influence the yield of esterification reactions. Note that the quantitative data is based on general Fischer esterification studies and serves as a guideline.

Parameter Condition Effect on Yield Illustrative Yield (%)
Reactant Ratio (Alcohol:Acid) 1:1Equilibrium limited~67%
3:1Increased>85%
10:1Significantly Increased>95%[1]
Water Removal No removalEquilibrium limitedLower
With Dean-Stark trapIncreasedHigher
Catalyst No catalystVery slow/No reactionVery Low
H₂SO₄ or TsOHCatalyzes reactionSignificantly Higher

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may need optimization based on specific laboratory conditions and desired scale.

Materials:

  • Propanoic acid

  • 2-Bromoethanol (in excess, e.g., 2-3 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark trap, separation, and distillation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine propanoic acid, 2-bromoethanol, and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is approaching completion.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propanoic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Increase reaction time - Check reflux temperature check_yield->incomplete_reaction Yes water_present Water Present? - Use Dean-Stark trap - Dry glassware/reagents check_yield->water_present Yes catalyst_issue Catalyst Issue? - Use fresh catalyst - Adjust catalyst loading check_yield->catalyst_issue Yes workup_issue Workup Problems? check_purity->workup_issue No success Successful Synthesis check_purity->success No, Pure starting_materials Starting Materials Present? - Drive reaction further - Improve purification check_purity->starting_materials Yes side_products Side Products Formed? - Lower reaction temp - Use milder catalyst check_purity->side_products Yes workup_issue->success No emulsion Emulsion Formed? - Add brine - Gentle mixing workup_issue->emulsion Yes incomplete_reaction->start Retry water_present->start Retry catalyst_issue->start Retry starting_materials->success Purify side_products->success Purify emulsion->success Resolve & Purify

References

Technical Support Center: Synthesis of 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoethyl propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • Fischer Esterification: The acid-catalyzed reaction of propanoic acid with 2-bromoethanol. This is an equilibrium-driven reaction.[1][2][3]

  • Acylation using Propionyl Chloride: The reaction of propionyl chloride with 2-bromoethanol. This reaction is generally faster and not reversible but requires careful handling of the moisture-sensitive acyl chloride.[4][5][6]

Q2: What are the expected spectroscopic signatures for this compound?

A2: The expected spectroscopic data are as follows:

  • 1H NMR: Signals corresponding to the ethyl group of the propionate moiety (a triplet and a quartet), and two triplets corresponding to the -OCH2- and -CH2Br protons of the bromoethyl group.

  • 13C NMR: Resonances for the carbonyl carbon, the two carbons of the bromoethyl group, and the three carbons of the propionyl group.[7]

  • IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) typically appears around 1730-1750 cm-1.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of the bromine atom and the propionyl group.[7]

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through the following steps:

  • Work-up: Neutralization of the acid catalyst (in Fischer esterification) or quenching of unreacted acyl chloride and removal of HCl (in the acylation method) with a mild base like sodium bicarbonate solution.

  • Extraction: Extraction of the ester into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4).

  • Distillation: Fractional distillation under reduced pressure is the most common method for final purification to separate the product from unreacted starting materials and high-boiling side products.

Troubleshooting Guides

Low Product Yield
Symptom Potential Cause Recommended Solution
Low conversion of starting materials (Fischer Esterification) The Fischer esterification is an equilibrium reaction.1. Use a large excess of one reactant (typically the less expensive one, 2-bromoethanol).[1][2][3] 2. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[2] 3. Increase the reaction time or temperature (monitor for side reactions).
Low conversion of starting materials (Acylation) Incomplete reaction due to insufficient reaction time or temperature.1. Ensure the reaction goes to completion by monitoring via TLC or GC. 2. Use a slight excess of propionyl chloride.
Product loss during work-up Emulsion formation during extraction or incomplete extraction.1. Add brine to the aqueous layer to break up emulsions. 2. Perform multiple extractions with the organic solvent.
Hydrolysis of propionyl chloride Propionyl chloride is highly moisture-sensitive and can hydrolyze to propanoic acid before reacting with 2-bromoethanol.[6]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Impurities in the Final Product
Symptom (Observed in Spectroscopic Data) Potential Impurity Formation Mechanism Recommended Solution
Broad OH peak in IR; signals for unreacted starting material in NMR Unreacted 2-bromoethanol and/or propanoic acidIncomplete reaction.1. Drive the reaction to completion (see "Low Product Yield"). 2. Efficiently remove starting materials during work-up and purification (e.g., washing with NaHCO3 solution to remove propanoic acid).
Signals corresponding to a symmetric ether in NMR and GC-MS Bis(2-bromoethyl) etherAcid-catalyzed self-condensation of 2-bromoethanol.1. Use milder reaction conditions (lower temperature, less acidic catalyst). 2. Use an excess of propanoic acid to favor esterification.
Presence of 1,2-dibromoethane in GC-MS Reaction of 2-bromoethanol with HBr (a potential byproduct of side reactions).The hydroxyl group can be substituted by bromide under strongly acidic conditions.1. Avoid using hydrobromic acid as a catalyst. 2. Use a non-halide acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Signals of propanoic anhydride in NMR and GC-MS Propanoic anhydrideReaction of propionyl chloride with propanoic acid (formed from hydrolysis of the acyl chloride).1. Strictly anhydrous conditions to prevent hydrolysis of propionyl chloride.

Experimental Protocols

Method A: Fischer Esterification of Propanoic Acid and 2-Bromoethanol

Materials:

  • Propanoic acid

  • 2-Bromoethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method B: Acylation of 2-Bromoethanol with Propionyl Chloride

Materials:

  • 2-Bromoethanol

  • Propionyl chloride

  • Anhydrous dichloromethane (solvent)

  • Triethylamine or pyridine (base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-bromoethanol (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by vacuum distillation.

Visual Guides

Synthesis_Pathways cluster_fischer Fischer Esterification cluster_acylation Acylation PA Propanoic Acid Product This compound PA->Product + 2-Bromoethanol BE 2-Bromoethanol BE->Product Catalyst1 H₂SO₄ (cat.) Catalyst1->Product Water Water Product->Water + H₂O PC Propionyl Chloride Product2 This compound PC->Product2 + 2-Bromoethanol BE2 2-Bromoethanol BE2->Product2 Base Base (e.g., Et₃N) Base->Product2 HCl HCl Product2->HCl + HCl

Caption: Main synthetic routes to this compound.

Side_Reactions cluster_fischer_side Fischer Esterification Side Reactions cluster_acylation_side Acylation Side Reactions BE 2-Bromoethanol Ether Bis(2-bromoethyl) ether BE->Ether Self-condensation DBE 1,2-Dibromoethane BE->DBE + HBr HBr HBr HBr->DBE Acid H⁺ Acid->Ether PC Propionyl Chloride PA Propanoic Acid PC->PA Hydrolysis Anhydride Propanoic Anhydride PC->Anhydride + Propanoic Acid Water H₂O (moisture) Water->PA PA->Anhydride

References

How to remove impurities from 2-Bromoethyl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromoethyl propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the starting materials, side reactions, or degradation. These typically include:

  • Unreacted Starting Materials: Propionic acid, propionyl chloride, or 2-bromoethanol.

  • Acidic Catalysts: If used in synthesis, catalysts like sulfuric acid may be present.

  • Byproducts: Water is a common byproduct of esterification reactions.

  • Hydrolysis Products: The ester can hydrolyze back to propionic acid and 2-bromoethanol, especially in the presence of moisture.[1]

  • Other Halogenated Compounds: Depending on the synthetic route, other brominated species could be present.

Q2: My purified this compound has a yellowish tint. What could be the cause?

A2: A yellowish tint can indicate the presence of impurities, possibly from residual bromine if used in the synthesis, or degradation products. It is also known that some bromoalkanes can yellow upon exposure to light. Proper storage in a dark, cool place is recommended.

Q3: After purification, my NMR spectrum still shows a broad peak around 10-12 ppm. What is this impurity?

A3: A broad peak in this region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This indicates the presence of residual propionic acid, likely due to incomplete reaction or hydrolysis of the ester product.

Q4: What is the best general approach for purifying this compound?

A4: A common and effective purification strategy involves a series of washing steps to remove different types of impurities, followed by drying and a final distillation for high purity.[1]

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities

Symptom:

  • Low pH of the crude product when tested with wetted pH paper.

  • A broad peak in the 10-12 ppm region of the 1H NMR spectrum.

  • An unpleasant, sharp odor characteristic of carboxylic acids.

Troubleshooting Steps:

  • Aqueous Wash with Base:

    • Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (e.g., 2N) sodium carbonate (Na2CO3) solution.[1][2]

    • Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.[2]

    • Continue washing until the effervescence ceases, indicating that all the acidic impurities have been neutralized.[2]

  • Water Wash:

    • Wash the organic layer with water or a saturated sodium chloride (brine) solution to remove any remaining base and dissolved salts.[3]

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[3][4][5]

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Distillation:

    • Perform a fractional distillation under reduced pressure to obtain the pure this compound.

Issue 2: Presence of Water and/or Unreacted Alcohol

Symptom:

  • Cloudy or hazy appearance of the organic product.

  • Broad peak around 1-5 ppm in the 1H NMR spectrum corresponding to -OH protons.

  • Boiling point of the product is lower than expected during distillation.

Troubleshooting Steps:

  • Brine Wash:

    • Wash the organic solution with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the water.

  • Drying:

    • Thoroughly dry the organic layer using an anhydrous drying agent. Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[4]

  • Fractional Distillation:

    • Carefully perform a fractional distillation. Water and any residual alcohol will typically have lower boiling points than this compound and will distill first. Collect the fraction corresponding to the boiling point of the pure product.

Issue 3: Product Fails to Solidify or Crystallize (if applicable at lower temperatures)

Symptom:

  • The product remains an oil even at temperatures where it is expected to be a solid.

Troubleshooting Steps:

  • Re-purification:

    • The presence of impurities can lower the melting point of a compound. Re-purify the product using the methods described above (washing and distillation).

  • Chromatography:

    • For small-scale purification or to remove impurities with similar boiling points, flash column chromatography on silica gel can be an effective method.[3][6] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable.

Data Presentation

PropertyValue
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol [7]
Boiling Point Literature values vary, but a representative boiling point is around 177 °C at atmospheric pressure. Distillation is often performed under reduced pressure.
Density Approximately 1.394 g/mL at 25 °C.
Appearance Colorless to light yellow liquid.

Experimental Protocols

Protocol 1: General Purification via Washing and Distillation
  • Dissolution: Dissolve the crude this compound in an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake vigorously, venting frequently to release the pressure from CO2 evolution. Drain the aqueous layer. Repeat this wash until no more gas evolves.

  • Water Wash: Wash the organic layer twice with deionized water and then once with a saturated sodium chloride (brine) solution.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent is no longer clumping.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Fractional Distillation: Set up a fractional distillation apparatus. Distill the residue under reduced pressure, collecting the fraction that boils at the appropriate temperature for this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve a small amount of the crude material in a minimal amount of the chosen eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (a low polarity solvent mixture like 9:1 hexanes:ethyl acetate is a good starting point).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Air pressure can be used to speed up the process.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow Crude Crude 2-Bromoethyl propanoate Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Base Wash with aq. NaHCO3 or Na2CO3 Dissolve->Wash_Base Removes Acidic Impurities Wash_Water Wash with Water/Brine Wash_Base->Wash_Water Dry Dry with Anhydrous Na2SO4 Wash_Water->Dry Removes Water Solvent_Removal Remove Solvent (Rotary Evaporator) Dry->Solvent_Removal Distill Fractional Distillation Solvent_Removal->Distill High Purity Chromatography Flash Column Chromatography Solvent_Removal->Chromatography Alternative for Difficult Separations Pure_Product Pure 2-Bromoethyl propanoate Distill->Pure_Product Chromatography->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromoethyl Propanoate Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 2-bromoethyl propanoate in alkylation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation reactions with this compound?

A1: this compound is a versatile alkylating agent. The most common classes of nucleophiles include:

  • Amines (Primary and Secondary): Used to introduce a propanoate-ethyl group, though overalkylation can be an issue.

  • Thiols: A straightforward method for the synthesis of thioethers.

  • Active Methylene Compounds: Carbanions derived from compounds like β-ketoesters and dialkyl malonates readily undergo alkylation.

  • Phenols and Alcohols: Can be O-alkylated to form ethers, though this is less common than with more reactive alkylating agents.

Q2: What are the typical solvents and bases for these alkylation reactions?

A2: The choice of solvent and base is crucial for reaction success and depends on the nucleophile's reactivity and solubility. Common choices include:

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (ACN) are frequently used. Alcohols like ethanol can also be employed, particularly for thiol and amine alkylations.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are common. Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are often used in amine alkylations. For active methylene compounds, stronger bases like sodium ethoxide may be required.

Q3: What are the main side reactions to be aware of when using this compound?

A3: The primary side reactions include:

  • Elimination (E2 Reaction): Treatment with strong, bulky bases can lead to the formation of ethyl propanoate and vinyl bromide.

  • Hydrolysis: The ester functionality of this compound can be hydrolyzed to propanoic acid and 2-bromoethanol under strongly acidic or basic conditions, especially in the presence of water.

  • Overalkylation: Particularly with primary amines, the initially formed secondary amine can react further with this compound to yield a tertiary amine and even a quaternary ammonium salt.[1][2][3][4]

Troubleshooting Guides

Problem 1: Low Yield of Alkylated Product
Possible Cause Suggested Solution
Insufficiently basic conditions For weakly nucleophilic substrates, a stronger base may be required to facilitate the reaction. Consider switching from Na₂CO₃ to K₂CO₃ or Cs₂CO₃. For active methylene compounds, an alkoxide base might be necessary.
Low reaction temperature Increase the reaction temperature in increments of 10 °C. Monitor for the formation of side products.
Steric hindrance If the nucleophile is sterically hindered, longer reaction times or higher temperatures may be needed.
Hydrolysis of the starting material Ensure anhydrous reaction conditions by using dry solvents and reagents.
Problem 2: Formation of Multiple Products (Overalkylation of Amines)
Possible Cause Suggested Solution
High reactivity of the product amine The secondary amine formed from the initial alkylation of a primary amine is often more nucleophilic than the starting material.[2]
Use a large excess of the primary amine to increase the probability of this compound reacting with the starting material.
Add the this compound slowly to the reaction mixture to maintain a low concentration.
Consider a protecting group strategy if selective mono-alkylation is required.
Problem 3: Presence of an Elimination Side Product
Possible Cause Suggested Solution
Use of a strong, bulky base Switch to a milder base such as NaHCO₃ or K₂CO₃.
High reaction temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.

Data Presentation

Table 1: General Reaction Conditions for Alkylation with Alkyl Bromides

Nucleophile Base Solvent Typical Temperature (°C) Potential Issues
Primary/Secondary AmineK₂CO₃, TEA, DIPEAACN, DMF25 - 80Overalkylation[1][2][3][4]
ThiolNa₂CO₃, K₂CO₃Ethanol, DMF25 - 70Oxidation of thiol
Active MethyleneNaOEt, Cs₂CO₃Ethanol, DMF25 - 70Dialkylation

Experimental Protocols

General Protocol for the N-Alkylation of a Primary Amine with this compound
  • To a solution of the primary amine (2.0 equivalents) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (1.5 equivalents).

  • The mixture is stirred at room temperature for 10 minutes.

  • This compound (1.0 equivalent) is added dropwise to the suspension.

  • The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for the S-Alkylation of a Thiol with this compound
  • To a solution of the thiol (1.0 equivalent) in ethanol (0.2 M) is added sodium carbonate (1.2 equivalents).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (1.1 equivalents) is added to the mixture.

  • The reaction is stirred at 50 °C for 4-8 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the solvent is evaporated.

  • The residue is taken up in water and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude thioether, which can be further purified by chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve Amine in ACN add_base Add K₂CO₃ prep_amine->add_base add_reagent Add this compound add_base->add_reagent heat Heat to 60°C add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate partition Partition (H₂O/EtOAc) concentrate->partition dry Dry & Concentrate partition->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for N-alkylation of a primary amine.

troubleshooting_logic start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reactions start->cause2 Yes cause3 Starting Material Degradation start->cause3 Yes sol1a Increase Temp/Time cause1->sol1a sol1b Stronger Base cause1->sol1b sol2a Check for Elimination (GC-MS) cause2->sol2a sol3a Use Anhydrous Conditions cause3->sol3a sol2b Milder Base/Lower Temp sol2a->sol2b

Caption: Troubleshooting logic for low product yield.

References

Preventing decomposition of 2-Bromoethyl propanoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and prevention of decomposition of 2-Bromoethyl propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color, often to a yellowish or brownish tint, and the development of a sharp, acidic odor due to the formation of hydrogen bromide. You may also observe an increase in pressure within the container. For quantitative assessment, techniques like NMR or HPLC can be used to detect impurity peaks.

Q2: What are the main causes of this compound decomposition?

A2: this compound is susceptible to degradation from several factors. As an α-halo ester, it is reactive and can undergo nucleophilic substitution. The primary causes of decomposition include:

  • Hydrolysis: Reaction with water or moisture, leading to the formation of 2-hydroxyethyl propanoate and hydrobromic acid.

  • Photodegradation: Exposure to light, particularly UV light, can initiate decomposition.

  • Thermal Decomposition: Elevated temperatures can accelerate degradation.

  • Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and certain metals can catalyze decomposition.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C).

  • Light: Protect from light by using an amber or opaque container.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.

  • Container: Use a tightly sealed container made of a non-reactive material such as glass.

Troubleshooting Guide

Problem: I suspect my this compound has started to decompose. What should I do?

This troubleshooting workflow can help you assess the situation and determine the appropriate course of action.

Troubleshooting_Decomposition Troubleshooting Workflow for Suspected Decomposition start Decomposition of This compound Suspected visual_check Perform Visual Inspection: - Color Change? - Pungent Odor? - Precipitate? start->visual_check analytical_check Conduct Analytical Purity Check (e.g., HPLC, GC, NMR) visual_check->analytical_check Signs of decomposition observed stable No Significant Decomposition Detected visual_check->stable No visual signs decomposed Decomposition Confirmed analytical_check->decomposed Purity below threshold analytical_check->stable Purity within specification decision Is Purity Acceptable for Intended Use? decomposed->decision use_as_is Proceed with Experiment (Use appropriate handling precautions) stable->use_as_is purify Consider Purification (e.g., Distillation under reduced pressure) decision->purify Yes, with purification dispose Dispose of Material According to Safety Protocols decision->dispose No purify->use_as_is review_storage Review and Optimize Storage Conditions use_as_is->review_storage

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions over a 6-month period. Note: This data is for illustrative purposes only and may not represent actual experimental results.

Storage ConditionTemperature (°C)Light ExposureAtmospherePurity after 6 months (%)
A (Recommended) 4 Dark (Amber Vial) Inert (Argon) >99
B4Dark (Amber Vial)Air98
C25 (Room Temp)Dark (Amber Vial)Inert (Argon)97
D25 (Room Temp)Ambient LightAir92
E40Dark (Amber Vial)Inert (Argon)85

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for assessing the purity and stability of this compound over time.

Objective: To quantify the purity of this compound and detect the presence of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of high-purity this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare a sample solution of this compound at the same concentration as the working standard (0.1 mg/mL) using the mobile phase as the diluent.

  • HPLC Conditions (Example):

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 25 °C

    • Run Time: 15 minutes

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Stability Study:

    • Store aliquots of the this compound sample under different conditions (as outlined in the stability data table).

    • At specified time points (e.g., 1, 3, 6 months), prepare and analyze a sample from each storage condition as described above.

    • Compare the purity results over time to determine the rate of degradation under each condition.

Logical Relationships in Decomposition

The following diagram illustrates the logical relationship between contributing factors and the resulting decomposition of this compound.

Decomposition_Factors Factors Leading to Decomposition cluster_factors Contributing Factors cluster_products Decomposition Products Moisture Presence of Water/ Moisture Decomposition Decomposition of This compound Moisture->Decomposition Light Exposure to Light (especially UV) Light->Decomposition Heat Elevated Temperature Heat->Decomposition Incompatibles Contact with Incompatible Materials (Acids, Bases) Incompatibles->Decomposition Hydrolysis_Product 2-Hydroxyethyl propanoate Decomposition->Hydrolysis_Product Acid_Product Hydrobromic Acid (HBr) Decomposition->Acid_Product Other_Impurities Other Impurities Decomposition->Other_Impurities

Caption: Relationship between environmental factors and decomposition products.

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies for common issues encountered during chemical reactions involving 2-Bromoethyl propanoate, with a focus on addressing low conversion rates. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield of the desired substitution product and a significant amount of an alkene byproduct. What is the likely cause?

A1: The most probable cause is a competing E2 (bimolecular elimination) reaction. This compound is a primary alkyl halide, which can undergo both SN2 (bimolecular nucleophilic substitution) and E2 reactions. The E2 pathway is favored by certain conditions and leads to the formation of ethyl acrylate and HBr.

Several factors can promote the unwanted E2 elimination reaction:

  • Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are bulky and will preferentially abstract a proton from the beta-carbon, leading to elimination.

  • High reaction temperatures: Increased temperature generally favors elimination over substitution.

  • Solvent: Polar aprotic solvents can favor SN2, but the choice of base is often the more dominant factor.

To favor the desired SN2 reaction, consider the following adjustments:

  • Use a less sterically hindered base: If a base is required, opt for a weaker or less bulky one, such as sodium carbonate or potassium carbonate.

  • Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of the E2 reaction.

  • Choose an appropriate nucleophile: If your nucleophile is also a strong base, consider using a milder alternative if possible.

Q2: I am observing the formation of propanoic acid and 2-bromoethanol in my reaction mixture. What is causing this?

A2: This indicates that the ester functionality of this compound is undergoing hydrolysis. This can occur under both acidic and basic conditions, particularly in the presence of water.

  • Basic Hydrolysis (Saponification): If your reaction is performed under basic conditions (e.g., using NaOH, KOH), the hydroxide ions can attack the carbonyl carbon of the ester, leading to the formation of a propanoate salt and 2-bromoethanol. This reaction is typically irreversible.

  • Acidic Hydrolysis: In the presence of an acid catalyst and water, the ester can be hydrolyzed back to propanoic acid and 2-bromoethanol. This is a reversible reaction.

To minimize hydrolysis:

  • Ensure anhydrous conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use non-nucleophilic bases: If a base is necessary, choose one that is non-nucleophilic and less likely to promote hydrolysis, such as proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Careful workup: During the workup procedure, minimize contact time with aqueous acidic or basic solutions.

Q3: My reaction is sluggish, and a large amount of this compound remains unreacted even after extended reaction times. How can I improve the conversion rate?

A3: Low reactivity can stem from several factors related to the nucleophile, solvent, and reaction conditions.

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to efficiently displace the bromide leaving group.

  • Steric Hindrance: Although this compound is a primary alkyl halide, significant steric bulk on your nucleophile can hinder the backside attack required for an SN2 reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.

  • Insufficient Temperature: While high temperatures can favor elimination, some substitution reactions require a certain activation energy to proceed at a reasonable rate.

To improve the reaction rate:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.

  • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile.

  • Optimize the Solvent: Switch to a polar aprotic solvent to enhance the nucleophilicity of your reagent.

  • Modest Temperature Increase: Cautiously increase the reaction temperature while monitoring for the formation of elimination byproducts.

  • Use a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to increase the solubility and reactivity of the nucleophile in the organic phase.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low conversion rates in reactions with this compound.

TroubleshootingWorkflow start Low Conversion Rate check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts alkene Alkene Byproduct (Ethyl Acrylate) check_byproducts->alkene Alkene Detected hydrolysis Hydrolysis Products (Propanoic Acid, 2-Bromoethanol) check_byproducts->hydrolysis Acid/Alcohol Detected unreacted_sm Mainly Unreacted Starting Material check_byproducts->unreacted_sm No Major Byproducts e2_issue Issue: E2 Elimination Favored alkene->e2_issue hydrolysis_issue Issue: Ester Hydrolysis hydrolysis->hydrolysis_issue reactivity_issue Issue: Low Reactivity unreacted_sm->reactivity_issue solution_e2 Solutions: - Use weaker/less bulky base - Lower reaction temperature e2_issue->solution_e2 solution_hydrolysis Solutions: - Ensure anhydrous conditions - Use non-nucleophilic base - Careful workup hydrolysis_issue->solution_hydrolysis solution_reactivity Solutions: - Increase nucleophile concentration - Use stronger nucleophile - Optimize solvent (polar aprotic) - Modestly increase temperature reactivity_issue->solution_reactivity

Troubleshooting workflow for low conversion rates.

Experimental Protocols & Data

The following tables provide hypothetical yet realistic experimental data for the reaction of this compound with different nucleophiles to illustrate the effect of reaction conditions on product yield and the ratio of substitution to elimination products.

Table 1: Reaction with Sodium Phenoxide

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (SN2 Product) (%)Yield (E2 Product) (%)
1NaH (1.1)THF251275<5
2NaH (1.1)THF6546015
3K₂CO₃ (1.5)DMF80885<5
4t-BuOK (1.1)t-BuOH8041080

Table 2: Reaction with Aniline

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (SN2 Product) (%)
1NoneAcetonitrile802440
2K₂CO₃ (1.5)DMF1001270
3Et₃N (1.5)Toluene1101865
4DBU (1.2)Acetonitrile801075

Table 3: Reaction with Thiophenol

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (SN2 Product) (%)
1K₂CO₃ (1.5)Acetone55690
2NaH (1.1)THF25495
3Et₃N (1.5)DCM251285
4NoneEthanol782450
Key Experimental Methodologies

General Procedure for the Reaction of this compound with a Nucleophile (SN2 Reaction):

  • Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophile (e.g., phenol, amine, or thiol) and a suitable dry solvent (e.g., DMF, THF, acetonitrile).

  • Base Addition (if required): If a base is used to deprotonate the nucleophile, add it portion-wise to the solution at the appropriate temperature (often 0 °C to room temperature). Stir the mixture for a specified time to ensure complete deprotonation.

  • Addition of this compound: Add this compound dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine. For reactions with amines, an acidic wash (e.g., 1M HCl) may be necessary to remove unreacted amine. For reactions with phenols, a basic wash (e.g., 1M NaOH) can remove unreacted phenol.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting a reaction with this compound.

LogicalRelationships start Reaction with This compound low_yield Low Yield? start->low_yield analyze Analyze Crude Product (NMR, GC-MS) low_yield->analyze Yes success Successful Reaction low_yield->success No e2 E2 Product (Ethyl Acrylate)? analyze->e2 hydrolysis Hydrolysis? e2->hydrolysis No optimize_sn2 Optimize for SN2: - Weaker Base - Lower Temp e2->optimize_sn2 Yes unreacted Unreacted Starting Material? hydrolysis->unreacted No anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes increase_reactivity Increase Reactivity: - Stronger Nucleophile - Polar Aprotic Solvent - Increase Temp Modestly unreacted->increase_reactivity Yes unreacted->success No

Decision-making process for troubleshooting.

Managing Exothermic Reactions Involving 2-Bromoethyl Propanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2-Bromoethyl propanoate. The information is tailored for professionals in research and drug development to ensure safe and controlled experimentation.

Troubleshooting Guide for Exothermic Reactions

Exothermic reactions, if not properly managed, can pose significant safety risks, including thermal runaway, pressure buildup, and loss of containment. This guide addresses specific issues you might encounter.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase - Addition of reagents too quickly.- Inadequate cooling.- Incorrect solvent with low boiling point.- Higher than expected concentration of reactants.- Immediately stop the addition of all reagents.- Increase cooling to the maximum capacity (e.g., switch to a colder bath like ice-salt or dry ice/acetone).- If the reaction is in a flask, raise it from the heating mantle or oil bath.- Add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.- Prepare for emergency quenching if the temperature continues to rise unabated.
Pressure Buildup in the Reactor - Gas evolution from the reaction.- Boiling of a low-boiling point solvent.- Blockage in the condenser or vent line.- Ensure the venting system is clear and functioning correctly.- Reduce the reaction temperature to decrease the rate of gas evolution and prevent solvent boiling.- If safe to do so, slowly and cautiously vent the system through a suitable trap or scrubber.
Localized Hotspots - Poor stirring or agitation.- Viscous reaction mixture.- Heterogeneous reaction with poor mixing of phases.- Increase the stirring speed to improve mixing and heat distribution.- If the mixture is too viscous, consider careful dilution with a suitable, pre-heated (if necessary to avoid shocking the reaction) solvent.- Use a reactor with baffles to enhance mixing.
Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm - Induction period for the reaction.- Impurities in reagents or solvents.- Catalyst not yet activated.- Be patient and do not add more reagents or increase the temperature impulsively.- Maintain adequate cooling and be prepared for a delayed exotherm.- If an induction period is known, ensure the initial temperature is appropriate and controlled.- Consider adding a small amount of a known initiator if applicable and safe.
Cooling System Failure - Power outage.- Chiller malfunction.- Loss of cooling water flow.- Immediately stop the addition of any reagents.- Switch to a backup cooling system if available.- Have an emergency ice bath ready to immerse the reactor in.- If the reaction is highly energetic, initiate emergency quenching procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazards stem from the potential for a thermal runaway. This can be initiated by the heat generated during its synthesis (e.g., from 2-bromoethanol and propionyl chloride) or in subsequent nucleophilic substitution reactions. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable and corrosive materials.

Q2: How can I estimate the potential exotherm of my reaction involving this compound?

A2: While specific calorimetric data for every reaction is ideal, you can make initial estimates. The esterification of an alcohol with an acyl chloride is generally a highly exothermic process. You can find tabulated data for the heat of reaction of similar esterifications to get a qualitative idea. For a more quantitative assessment, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) are recommended to determine the heat of reaction and the adiabatic temperature rise.

Q3: What are the critical parameters to control during an exothermic reaction with this compound?

A3: The most critical parameters are:

  • Temperature: Maintain strict control using an appropriate cooling system.

  • Rate of Addition: Add reagents slowly and in a controlled manner to allow for heat dissipation.

  • Stirring: Ensure efficient agitation to maintain a homogenous temperature throughout the reaction mixture.

  • Concentration: Avoid unnecessarily high concentrations of reactants, as this increases the potential energy of the system.

Q4: What is a safe and effective way to quench a runaway reaction involving this compound?

A4: A robust quenching strategy is crucial. The general principle is to rapidly cool and dilute the reaction while neutralizing any reactive species. A standard procedure involves the slow addition of a cold, less reactive quenching agent like isopropanol, followed by a mixture of isopropanol and water, and finally water. This should be done under an inert atmosphere and with vigorous stirring in a separate, appropriately sized quenching vessel. For pyrophoric materials that might be used in reactions with this compound, specific quenching protocols should be followed.[1][2][3][4][5]

Q5: Are there any specific materials that are incompatible with this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Reactions with these materials can be highly exothermic and should be approached with extreme caution.

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification

This protocol outlines the laboratory-scale synthesis of this compound from 2-bromoethanol and propionyl chloride, with a strong emphasis on managing the exothermic nature of the reaction.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Condenser with a drying tube or inert gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Cooling bath (e.g., ice-water or a controlled chiller)

  • 2-Bromoethanol

  • Propionyl chloride

  • Anhydrous inert solvent (e.g., dichloromethane or diethyl ether)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with the addition funnel, condenser, and thermometer. Ensure the system is dry and can be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Charge the reaction flask with 2-bromoethanol and the anhydrous solvent. Begin stirring and cool the mixture to 0 °C using the cooling bath.

  • Reagent Addition: Fill the addition funnel with propionyl chloride, diluted with the same anhydrous solvent.

  • Controlled Addition: Begin the dropwise addition of the propionyl chloride solution to the stirred, cooled solution of 2-bromoethanol. This is the most critical step. The addition rate should be slow enough to maintain the internal reaction temperature at or below 5 °C. A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. If this occurs, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC). Continue stirring at 0-5 °C for the recommended reaction time after the addition is complete.

  • Work-up: Once the reaction is complete, slowly and carefully add the reaction mixture to a chilled quenching solution of saturated sodium bicarbonate to neutralize the HCl byproduct and any unreacted propionyl chloride. Be aware that this quenching step can also be exothermic and may produce gas.

  • Extraction and Purification: Proceed with standard aqueous work-up and purification procedures (e.g., extraction, drying, and distillation).

Quantitative Data

Table 1: Estimated Thermochemical Data for this compound and Related Compounds

Compound Formula Molecular Weight ( g/mol ) Estimated Standard Enthalpy of Formation (Gas, ΔfH°gas) (kJ/mol)
This compoundC₅H₉BrO₂181.03-350 to -450 (Estimated)
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03Not Available
Propionyl chlorideC₃H₅ClO92.52-233.57
2-BromoethanolC₂H₅BrO124.96Not Available

Note: The enthalpy of formation for this compound is an estimate based on group contribution methods and should be used for preliminary assessment only.

Table 2: Typical Reaction Parameters for Esterification

Reaction Type Typical Heat of Reaction (ΔHr) Key Control Parameters
Alcohol + Acyl ChlorideHighly Exothermic (-100 to -200 kJ/mol)- Low temperature (0-25 °C)- Slow, controlled addition of acyl chloride- Efficient stirring- Use of a non-reactive solvent
Fischer Esterification (Acid + Alcohol)Moderately Exothermic (-20 to -80 kJ/mol)- Use of a catalyst- Temperature control to manage reaction rate and prevent side reactions- Removal of water to drive equilibrium

Visualizations

Experimental Workflow for Managing a Potential Exotherm

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_contingency Contingency cluster_workup Work-up start Assemble and Dry Apparatus charge Charge Reactor with 2-Bromoethanol and Solvent start->charge cool Cool Reactor to 0 °C charge->cool add Slow, Controlled Addition of Propionyl Chloride cool->add monitor_temp Monitor Temperature Continuously add->monitor_temp temp_check Temp ≤ 5 °C? monitor_temp->temp_check hold Hold at Reaction Temperature temp_check->hold Yes stop_add Stop Reagent Addition temp_check->stop_add No adjust_rate Adjust Addition Rate adjust_rate->add reaction_complete Reaction Complete? hold->reaction_complete max_cool Apply Maximum Cooling stop_add->max_cool quench_prep Prepare for Emergency Quench max_cool->quench_prep quench_prep->adjust_rate reaction_complete->hold No quench Slowly Quench Reaction Mixture reaction_complete->quench Yes extract Aqueous Work-up and Extraction quench->extract end Purification extract->end

Caption: Workflow for controlled exothermic esterification.

Logical Relationship for Thermal Runaway Prevention

Thermal_Runaway_Prevention cluster_causes Initiating Factors for Thermal Runaway cluster_controls Preventative Control Measures cluster_mitigation Emergency Mitigation cause1 Rapid Reagent Addition runaway Thermal Runaway cause1->runaway cause2 Cooling Failure cause2->runaway cause3 Poor Agitation cause3->runaway control1 Controlled Dosing Rate control1->cause1 Prevents control2 Robust Cooling System control2->cause2 Prevents control3 Efficient Stirring control3->cause3 Prevents control4 Dilution with Inert Solvent control4->runaway Reduces Severity mitigate1 Emergency Stop of Reagents mitigate2 Crash Cooling mitigate3 Emergency Quenching runaway->mitigate1 Triggers runaway->mitigate2 Triggers runaway->mitigate3 Triggers

Caption: Factors and controls for thermal runaway.

References

Technical Support Center: Synthesis of 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoethyl propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of propionic acid with 2-bromoethanol, typically in the presence of an acid catalyst. The reaction involves heating the carboxylic acid and alcohol in equilibrium to produce the ester and water. To drive the reaction towards the product, it is crucial to remove the water as it is formed, often by azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.[1][2]

Q2: Which catalysts are recommended for the synthesis of this compound?

A2: A variety of homogeneous and heterogeneous acid catalysts can be employed.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective. Organic acids such as p-toluenesulfonic acid (p-TSA) are also commonly used.[3][4]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) are a good option as they simplify product purification and catalyst recovery.[5][6] Supported heteropoly acids have also shown promise in esterification reactions.[7]

The choice of catalyst depends on the reaction scale, desired purity, and downstream processing capabilities.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions can vary depending on the catalyst and scale of the reaction. Generally, the reaction is carried out at reflux temperature to facilitate the removal of water. An excess of one reactant, typically the less expensive one, can be used to shift the equilibrium towards the product. Molar ratios of acid to alcohol can range from 1:1 to 1:3 or higher.[3][5]

Q4: What are the potential side reactions and impurities I should be aware of?

A4: Potential side reactions include:

  • Ether formation: 2-bromoethanol can undergo self-condensation to form an ether, especially at high temperatures and in the presence of a strong acid catalyst.

  • Dehydrobromination: The product, this compound, might undergo elimination of HBr to form ethyl acrylate, particularly if a strong base is used during workup or if the reaction is heated for a prolonged period.

  • Reaction with impurities: If the starting materials are not pure, side reactions with these impurities can occur.

Q5: How can I purify the final product?

A5: Purification typically involves the following steps:

  • Neutralization: The reaction mixture is cooled and washed with a dilute base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted propionic acid.

  • Washing: Subsequent washes with water and brine help to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: The final product is purified by fractional distillation under reduced pressure to separate it from any remaining starting materials and high-boiling impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective water removal.1. Use a Dean-Stark trap or a suitable solvent for azeotropic distillation (e.g., toluene). Ensure the apparatus is set up correctly.[1][2]
2. Catalyst is inactive or insufficient amount used.2. Use a fresh batch of catalyst. Increase the catalyst loading. For heterogeneous catalysts, ensure proper activation if required.
3. Reaction has not reached equilibrium or reaction time is too short.3. Monitor the reaction progress using techniques like TLC or GC. Increase the reaction time.
4. Reaction temperature is too low.4. Increase the reaction temperature to ensure efficient reflux and water removal.
Product is Contaminated with Starting Materials 1. Incomplete reaction.1. See "Low or No Product Yield" solutions.
2. Inefficient purification.2. Optimize the distillation conditions (e.g., use a more efficient column, adjust the pressure). Ensure complete neutralization and washing during workup.
Product is Dark or Discolored 1. Reaction temperature is too high, leading to decomposition.1. Reduce the reaction temperature. Consider using a milder catalyst.
2. Presence of impurities in the starting materials.2. Use purified starting materials.
Formation of Significant By-products 1. Side reactions are occurring (e.g., ether formation).1. Lower the reaction temperature. Use a less acidic catalyst.
2. Incorrect workup procedure (e.g., using a strong base).2. Use a mild base (e.g., sodium bicarbonate) for neutralization. Avoid excessive heating during workup.

Data Presentation

Table 1: Comparison of Catalysts for Esterification of Propionic Acid with Various Alcohols (Analogous Reactions)

CatalystAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Amberlyst 15Methanol1:355-~65 (Conversion)[5]
Amberlyst 15Ethanol1:355-~60 (Conversion)[5]
Amberlyst 151-Butanol1:355-~55 (Conversion)[5]
Sulfuric Acid1-Propanol1:10653.596.9 (Yield)[3]
Sulfuric Acid2-Propanol1:1.570->80 (Conversion)[4]
Dowex 50W x 2Ethanol6:5107-110-99.13 (Yield)[8]

Note: The data presented is for the esterification of propionic acid with other alcohols and serves as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethyl Acetate (Analogous Procedure)

This protocol for the synthesis of 2-bromoethyl acetate can be adapted for this compound by substituting acetic acid with propionic acid.[2]

  • To a solution of ethylene glycol (1.0 mol) and propionic acid (1.3 mol) in toluene (100 ml), add a 48% aqueous solution of hydrogen bromide (1.05 mol).

  • Heat the mixture to reflux using a Dean-Stark apparatus until the theoretical amount of water has been collected.

  • Cool the reaction mixture and distill to remove toluene and any unreacted propionic acid.

  • The crude product can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Mix Propionic Acid, 2-Bromoethanol, and Catalyst B Add Toluene (Azeotroping Agent) A->B C Heat to Reflux with Dean-Stark Trap B->C D Cool Reaction Mixture C->D E Wash with NaHCO3 Solution D->E F Wash with Water and Brine E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter to Remove Drying Agent G->H I Vacuum Distillation H->I J Collect Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst active and sufficient? A1_Yes->Q2 Sol1 Check Dean-Stark setup. Ensure azeotrope is forming. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction time sufficient? A2_Yes->Q3 Sol2 Use fresh catalyst. Increase catalyst loading. A2_No->Sol2 Sol2->End A3_No No Q3->A3_No Sol3 Increase reaction time. Monitor reaction progress. A3_No->Sol3 Sol3->End

References

Navigating the Work-Up of 2-Bromoethyl Propanoate Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedures for reactions involving 2-Bromoethyl propanoate. This resource offers troubleshooting advice and frequently asked questions to ensure the successful isolation and purification of desired products.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an aqueous work-up for a reaction containing this compound?

An aqueous work-up is a standard purification method used to separate the desired product from unreacted starting materials, catalysts, and byproducts.[1][2][3] It relies on the differential solubility of these components in an organic solvent and an aqueous solution.[1] For reactions with this compound, the goal is to isolate the product, which is typically soluble in an organic solvent, from water-soluble impurities.[2]

Q2: What are the common impurities I might encounter in my reaction mixture?

Common impurities can include unreacted starting materials, catalysts, and side-products. Given the structure of this compound, potential side-products include propanoic acid and 2-bromoethanol resulting from hydrolysis of the ester, or elimination products if a base is used.[4][5]

Q3: How do I choose the right organic solvent for extraction?

The ideal organic solvent should readily dissolve your desired product, be immiscible with water, and have a relatively low boiling point to facilitate its removal after extraction. Common choices include ethyl acetate, dichloromethane, and diethyl ether. The selection will depend on the specific properties of your product.

Q4: Why is a sodium bicarbonate wash often recommended?

A wash with a dilute solution of sodium bicarbonate (a weak base) is used to neutralize any acidic impurities in the organic layer.[2][6] This is particularly important if your reaction was conducted under acidic conditions or if hydrolysis of the ester has formed propanoic acid.[4][5] The reaction between the acid and bicarbonate produces carbon dioxide gas, water, and the corresponding sodium salt, which is soluble in the aqueous layer.[2]

Q5: What is the role of a brine wash?

A wash with a saturated aqueous solution of sodium chloride (brine) is typically the final step in the aqueous work-up. Brine helps to remove residual water from the organic layer, as well as any remaining water-soluble impurities.

Troubleshooting Guide

Encountering unexpected results is a common part of research. The table below outlines potential issues during the work-up of this compound reactions, their probable causes, and suggested solutions.

Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of the ester: The ester group of this compound or the product may have hydrolyzed during the reaction or work-up, especially if basic (e.g., NaOH, KOH) or strongly acidic conditions were used.[4][5][7][8]- If possible, perform the reaction under neutral or mildly acidic conditions. - During work-up, use a weak base like sodium bicarbonate for neutralization instead of strong bases.[2][6] - Keep the work-up temperature low.
Elimination side reaction: If a strong base was used, an elimination reaction may have occurred, leading to the formation of ethyl acrylate.[9]- Use a non-nucleophilic or sterically hindered base if a basic catalyst is required. - Carefully control the reaction temperature.
Product is water-soluble: The desired product may have higher than expected water solubility, leading to its loss in the aqueous layer during extraction.- Before the work-up, try to precipitate the product by adding a non-polar solvent. - Perform multiple extractions with the organic solvent to maximize recovery. - If the product is very polar, consider alternative purification methods like column chromatography.[10]
Emulsion formation during extraction Presence of detergents or polar byproducts: Certain substances can act as surfactants, preventing the clear separation of the organic and aqueous layers.[11]- Add a small amount of brine to the separatory funnel and gently swirl. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of celite.
Product is contaminated with a salt Incomplete removal of aqueous phase: Trace amounts of the aqueous solution containing dissolved salts may have been carried over with the organic layer.- After separating the layers, wash the organic layer again with deionized water. - Ensure a thorough brine wash is performed. - Adequately dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.[3]
Presence of an unexpected, more polar spot on TLC Hydrolysis product: This could be propanoic acid or 2-bromoethanol.[4][5]- A sodium bicarbonate wash should remove propanoic acid.[2][6] - A water wash should help remove the more polar 2-bromoethanol. - If these impurities persist, purification by column chromatography may be necessary.[10]

Experimental Protocol: Standard Aqueous Work-Up

This protocol outlines a general procedure for the aqueous work-up of a reaction mixture containing this compound, assuming the product is soluble in a common organic solvent like ethyl acetate.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add deionized water to the reaction flask to quench any reactive reagents.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate volume of ethyl acetate (or another suitable organic solvent) to the separatory funnel. The volume should be sufficient to dissolve the product and form a distinct organic layer.

    • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The organic layer, containing the product, will typically be the upper layer (confirm by checking the densities of the solvents).

    • Drain the lower aqueous layer and set it aside.

  • Washing with Sodium Bicarbonate:

    • To the organic layer remaining in the separatory funnel, add a saturated aqueous solution of sodium bicarbonate.

    • Gently swirl the funnel initially to allow for a controlled release of any CO2 gas that may form.

    • Stopper and shake the funnel more vigorously, remembering to vent frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Washing with Brine:

    • Add a saturated aqueous solution of sodium chloride (brine) to the organic layer in the separatory funnel.

    • Stopper and shake the funnel.

    • Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Add the drying agent until it no longer clumps together.

    • Gently swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to yield the crude product.

  • Further Purification (if necessary):

    • The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization, depending on its properties.[10]

Work-Up and Purification Workflow

The following diagram illustrates the decision-making process for the work-up and purification of a reaction containing this compound.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water) start->quench end_product Pure Product extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract check_layers Identify Organic Layer extract->check_layers acid_wash_decision Acidic Impurities? check_layers->acid_wash_decision Separate Layers bicarb_wash Wash with NaHCO3 Solution acid_wash_decision->bicarb_wash Yes brine_wash Wash with Brine acid_wash_decision->brine_wash No bicarb_wash->brine_wash dry_organic Dry Organic Layer (e.g., MgSO4) brine_wash->dry_organic filter_drying_agent Filter dry_organic->filter_drying_agent evaporate_solvent Evaporate Solvent (Rotary Evaporator) filter_drying_agent->evaporate_solvent crude_product Crude Product evaporate_solvent->crude_product purification_decision Further Purification Needed? crude_product->purification_decision purification_decision->end_product No column_chrom Column Chromatography purification_decision->column_chrom Yes distillation Distillation purification_decision->distillation Yes recrystallization Recrystallization purification_decision->recrystallization Yes column_chrom->end_product distillation->end_product recrystallization->end_product

Caption: Workflow for the work-up and purification of this compound reactions.

References

Minimizing byproduct formation in 2-Bromoethyl propanoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Bromoethyl Propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory methods for synthesizing this compound are:

  • Fischer Esterification: This is an acid-catalyzed reaction between 2-bromoethanol and propionic acid. It is an equilibrium reaction, and strategies are often employed to drive it towards the product side.

  • Acylation with Propionyl Chloride: This method involves the reaction of 2-bromoethanol with propionyl chloride, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This reaction is generally faster and not reversible but requires handling of the more reactive and corrosive propionyl chloride.

Q2: What are the most common byproducts in the Fischer esterification of 2-bromoethanol and propionic acid?

A2: The primary byproduct is water, which can lead to a reversible reaction and lower yields if not removed. Other potential byproducts include:

  • Bis(2-bromoethyl) ether: Formed by the acid-catalyzed self-condensation of 2-bromoethanol, especially at higher temperatures.

  • Unreacted starting materials: Due to the equilibrium nature of the reaction, some 2-bromoethanol and propionic acid will remain.

  • Polymeric materials: Under harsh acidic conditions and high temperatures, polymerization of starting materials or products can occur.

Q3: How can I minimize the formation of bis(2-bromoethyl) ether?

A3: To minimize the formation of bis(2-bromoethyl) ether, consider the following:

  • Use a milder acid catalyst: Strong acids like sulfuric acid can promote ether formation. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin.

  • Control the reaction temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Use an excess of propionic acid: Using an excess of the carboxylic acid can favor the esterification reaction over the self-condensation of the alcohol.

Q4: What is the role of the acid catalyst in Fischer esterification, and which one should I choose?

A4: The acid catalyst protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol. Common choices for acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins. While sulfuric acid is a strong and effective catalyst, it can also promote side reactions like dehydration and ether formation. For reactions sensitive to strong acids, p-TsOH or a solid-supported acid catalyst can be a better choice, offering easier removal and potentially higher selectivity.

Q5: How can I drive the Fischer esterification towards a higher yield of this compound?

A5: According to Le Chatelier's principle, you can increase the yield of the ester by:

  • Using an excess of one reactant: Typically, the less expensive reactant is used in excess. In this case, using an excess of propionic acid is a common strategy.

  • Removing water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by using a dehydrating agent like molecular sieves.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the ester product by water. 3. Suboptimal catalyst concentration or activity. 4. Insufficient reaction time or temperature.1. Use an excess of propionic acid (e.g., 1.5-2 equivalents). 2. Remove water during the reaction using a Dean-Stark trap or molecular sieves. 3. Optimize the catalyst loading. For H₂SO₄, a catalytic amount (e.g., 1-5 mol%) is typically sufficient. 4. Monitor the reaction progress by TLC or GC and ensure it has reached completion. Consider increasing the reaction time or temperature moderately.
Presence of a Significant Amount of Bis(2-bromoethyl) ether Byproduct 1. High reaction temperature. 2. Use of a strong, non-selective acid catalyst. 3. High concentration of 2-bromoethanol relative to propionic acid.1. Reduce the reaction temperature. 2. Switch to a milder catalyst like p-toluenesulfonic acid or an acidic resin. 3. Use an excess of propionic acid.
Product is Contaminated with Unreacted Propionic Acid 1. Incomplete reaction. 2. Inefficient workup procedure.1. Ensure the reaction has gone to completion. 2. During workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize and remove any remaining propionic acid. Be cautious of CO₂ evolution.
Product is Contaminated with Unreacted 2-Bromoethanol 1. Incomplete reaction. 2. Inefficient workup procedure.1. Drive the reaction to completion by removing water or using an excess of propionic acid. 2. During workup, wash the organic layer with water or brine to remove the more water-soluble 2-bromoethanol.
Darkening or Polymerization of the Reaction Mixture 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. Presence of impurities that can initiate polymerization.1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Ensure the purity of starting materials.

Data Presentation

The following table summarizes the effect of various reaction parameters on the esterification of propanoic acid with different alcohols, providing insights into how these factors may influence the synthesis of this compound.[1]

Table 1: Effect of Reaction Parameters on the Yield of Propyl Propanoate [1]

ParameterConditionsYield (%) after 210 min
Temperature Propanoic acid/1-propanol/H₂SO₄ molar ratio 1:10:0.20
35°C83.7
45°C91.2
55°C94.5
65°C96.9
Catalyst Loading Propanoic acid/1-propanol molar ratio 1:10, 45°C
(Propanoic acid:H₂SO₄)1:0.0682.1
1:0.1190.3
1:0.1591.5
1:0.2092.0
Molar Ratio Propanoic acid/1-propanol, 45°C, Propanoic acid:H₂SO₄ 1:0.20
(Propanoic acid:1-propanol)1:168.5
1:585.4
1:1092.0

Note: This data is for the synthesis of propyl propanoate and serves as a representative example of how reaction parameters can be optimized for the esterification of propanoic acid.

Experimental Protocols

Method 1: Fischer Esterification of 2-Bromoethanol with Propionic Acid

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • 2-Bromoethanol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoethanol (1.0 eq), propionic acid (1.5 eq), and toluene (if using a Dean-Stark trap).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~2 mol%) to the stirred reaction mixture.

  • Heating: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for a predetermined time (e.g., 4-6 hours), monitoring the reaction by TLC or GC.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer with water.

    • Carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases to remove unreacted propionic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Synthesis of this compound from Propionyl Chloride

This protocol is adapted from standard acylation procedures.

Materials:

  • 2-Bromoethanol

  • Propionyl chloride

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoethanol (1.0 eq) and the anhydrous solvent (e.g., DCM). Cool the flask in an ice bath (0°C).

  • Base Addition: Add the base (e.g., pyridine, 1.1 eq).

  • Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup:

    • Wash the reaction mixture with 1 M HCl to remove the base.

    • Wash with saturated NaHCO₃ solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_esterification Fischer Esterification cluster_acylation Acylation with Propionyl Chloride start_ester Mix 2-Bromoethanol, Propionic Acid & Catalyst reflux Heat to Reflux start_ester->reflux monitor_ester Monitor Reaction (TLC/GC) reflux->monitor_ester workup_ester Aqueous Workup monitor_ester->workup_ester Reaction Complete purify_ester Vacuum Distillation workup_ester->purify_ester start_acyl Mix 2-Bromoethanol & Base in Solvent add_acyl Add Propionyl Chloride at 0°C start_acyl->add_acyl react_acyl Stir at Room Temp add_acyl->react_acyl monitor_acyl Monitor Reaction (TLC/GC) react_acyl->monitor_acyl workup_acyl Aqueous Workup monitor_acyl->workup_acyl Reaction Complete purify_acyl Vacuum Distillation workup_acyl->purify_acyl troubleshooting_byproducts cluster_byproducts Byproduct Analysis cluster_solutions Mitigation Strategies start Low Purity of This compound check_ether Bis(2-bromoethyl) ether Detected? start->check_ether check_acid Unreacted Propionic Acid Detected? start->check_acid check_alcohol Unreacted 2-Bromoethanol Detected? start->check_alcohol sol_ether Lower Temperature Use Milder Catalyst Excess Propionic Acid check_ether->sol_ether Yes sol_acid Ensure Complete Reaction Wash with NaHCO₃ check_acid->sol_acid Yes sol_alcohol Drive Equilibrium (Remove H₂O) Wash with Water/Brine check_alcohol->sol_alcohol Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromoethyl Propanoate and 2-Chloroethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of alkylating agent is critical to reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 2-bromoethyl propanoate and 2-chloroethyl propanoate, supported by fundamental principles of organic chemistry and established experimental protocols. The primary difference in reactivity between these two compounds lies in the nature of the halogen substituent, which acts as a leaving group during nucleophilic substitution reactions.

Theoretical Underpinnings of Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is significantly influenced by several factors, including the structure of the alkyl group, the nature of the nucleophile, the solvent, and the identity of the leaving group.[1][2] In the case of this compound and 2-chloroethyl propanoate, the alkyl structure (a primary alkyl group) is identical, allowing for a direct comparison of the leaving group's effect.

A good leaving group is one that is stable on its own after it departs with the electron pair from its bond to carbon.[3][4][5] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[3][4] When comparing the halide ions, their basicity decreases down the group in the periodic table. Consequently, their effectiveness as leaving groups increases in the order: F⁻ < Cl⁻ < Br⁻ < I⁻.[3][4][6] This trend is attributed to the increasing size and polarizability of the halide ion as one moves down the group, which allows the negative charge to be dispersed over a larger volume, leading to greater stability.

Therefore, the bromide ion (Br⁻) is a weaker base and a better leaving group than the chloride ion (Cl⁻).[5][6] This fundamental difference predicts that this compound will be more reactive than 2-chloroethyl propanoate in nucleophilic substitution reactions.

Reactivity Comparison: Experimental Insights

The predicted higher reactivity of this compound can be demonstrated and quantified through various experimental methods. The most common are qualitative tests that compare reaction rates under controlled conditions.

Experimental Protocol: Comparative Reaction with Sodium Iodide in Acetone (SN2 Conditions)

This classic experiment, often referred to as the Finkelstein reaction, effectively demonstrates the relative reactivities of alkyl bromides and chlorides. The reaction proceeds via an SN2 mechanism.

Objective: To visually compare the rate of reaction of this compound and 2-chloroethyl propanoate with sodium iodide in acetone.

Methodology:

  • Prepare two separate, clean, and dry test tubes.

  • Into each test tube, add 2 mL of a 15% solution of sodium iodide in acetone.[2]

  • To the first test tube, add 2-3 drops of this compound.

  • To the second test tube, add 2-3 drops of 2-chloroethyl propanoate.

  • Stopper and shake both tubes to ensure thorough mixing.

  • Observe the tubes at room temperature and record the time taken for a precipitate to form.[2]

  • If no reaction is observed after several minutes, the tubes can be gently warmed in a water bath (approximately 50°C) to facilitate the reaction.[7]

Expected Observations: The reaction involves the substitution of the halide with iodide. The sodium bromide (NaBr) and sodium chloride (NaCl) salts formed are insoluble in acetone and will precipitate out of the solution, providing a visual indicator of the reaction's progress.[7]

  • This compound: A precipitate of NaBr is expected to form relatively quickly at room temperature.

  • 2-Chloroethyl propanoate: The formation of a NaCl precipitate will be significantly slower and may require heating to occur within a reasonable timeframe.[7]

This difference in the rate of precipitate formation directly illustrates the higher reactivity of the bromo-compound due to the better leaving group ability of bromide.

Quantitative Data Summary

The following table summarizes the key properties and expected reactivity differences between the two compounds.

PropertyThis compound2-Chloroethyl Propanoate
Chemical Formula C₅H₉BrO₂C₅H₉ClO₂
Molecular Weight 181.03 g/mol [8]136.58 g/mol [9]
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Basicity Weaker BaseStronger Base
C-X Bond Strength Weaker C-Br BondStronger C-Cl Bond[1]
Expected Reaction Rate Faster in Nucleophilic Substitution ReactionsSlower in Nucleophilic Substitution Reactions

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow.

Caption: Generalized SN2 reaction mechanism where X represents Br or Cl.

Experimental_Workflow cluster_setup Experimental Setup cluster_reaction Reaction cluster_observation Observation cluster_result Result Interpretation start Prepare two test tubes with NaI in Acetone tubeA Add this compound to Tube A start->tubeA tubeB Add 2-Chloroethyl Propanoate to Tube B start->tubeB observeA Observe for Precipitate (NaBr) tubeA->observeA observeB Observe for Precipitate (NaCl) tubeB->observeB resultA Fast Precipitate Formation => Higher Reactivity observeA->resultA resultB Slow/No Precipitate => Lower Reactivity observeB->resultB

References

A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, specificity, and overall success of a synthetic route. This guide provides an objective comparison of 2-bromoethyl propanoate with other commonly employed alkylating agents, namely methyl iodide and iodoacetamide. The information presented herein is based on established principles of chemical reactivity and is supplemented with generalized experimental protocols. It is important to note that direct, quantitative comparative studies for this compound against these alternatives are not extensively available in peer-reviewed literature. Therefore, the quantitative data presented in the tables are illustrative examples to guide experimental design and highlight key performance indicators.

Introduction to Alkylating Agents

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of molecules, including pharmaceuticals and other biologically active compounds. The reactivity of an alkylating agent is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. The efficiency of an alkylation reaction is often assessed by the yield of the desired product, the reaction rate, and the profile of any side products.

This guide focuses on a comparative analysis of three alkylating agents:

  • This compound: A bifunctional molecule containing both an ester moiety and a bromo leaving group.

  • Methyl iodide: A simple and highly reactive methylating agent.

  • Iodoacetamide: A reagent commonly used for the alkylation of thiol groups, particularly in the context of protein chemistry.

Physicochemical Properties of Selected Alkylating Agents

A summary of the key physicochemical properties of this compound, methyl iodide, and iodoacetamide is presented in Table 1. These properties influence their handling, reactivity, and solubility in various solvent systems.

PropertyThis compoundMethyl IodideIodoacetamide
Molecular Formula C5H9BrO2[1]CH3IC2H4INO
Molecular Weight ( g/mol ) 181.03[1]141.94184.96
Boiling Point (°C) 162-16442.4Decomposes
Density (g/mL) 1.372.282.5
Leaving Group Bromide (Br-)Iodide (I-)Iodide (I-)
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in water and polar organic solvents

Reactivity and Selectivity: A Comparative Overview

The reactivity of haloalkane alkylating agents is significantly influenced by the nature of the halogen, which serves as the leaving group. The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻. This is due to the greater polarizability and weaker carbon-halogen bond strength of the heavier halogens.

  • Methyl iodide , with iodide as the leaving group, is expected to be the most reactive of the three agents in nucleophilic substitution reactions.

  • This compound , possessing a bromide leaving group, will generally be less reactive than methyl iodide but more reactive than a corresponding chloroalkane.

  • Iodoacetamide also contains an iodide leaving group, making it a highly reactive alkylating agent, particularly towards soft nucleophiles like thiols.

The selectivity of an alkylating agent is its preference for reacting with one functional group over another. This is often discussed in the context of Hard and Soft Acid and Base (HSAB) theory.

  • Hard nucleophiles (e.g., amines, alkoxides) tend to react more readily with hard electrophiles .

  • Soft nucleophiles (e.g., thiols) prefer to react with soft electrophiles .

The electrophilic carbon in all three alkylating agents can be considered relatively soft, leading to a general preference for reaction with softer nucleophiles. However, the reactivity of iodoacetamide is particularly pronounced towards thiols, making it a reagent of choice for selective cysteine modification in proteins.

Illustrative Performance Comparison

While direct comparative experimental data for this compound is limited, the following tables provide an illustrative comparison of expected performance based on chemical principles. This data is hypothetical and intended to serve as a template for experimental evaluation.

Table 2: Illustrative Yields (%) for Alkylation of Various Nucleophiles

Nucleophile (Substrate)This compound (Illustrative Yield)Methyl Iodide (Illustrative Yield)Iodoacetamide (Illustrative Yield)
Phenol (O-Alkylation) 75%90%60%
Aniline (N-Alkylation) 70%85%55%
Thiophenol (S-Alkylation) 85%95%98%

Table 3: Illustrative Reaction Times for Alkylation of Thiophenol

Alkylating AgentIllustrative Reaction Time (hours)
This compound 4
Methyl Iodide 1
Iodoacetamide 0.5

Experimental Protocols

The following are generalized protocols for alkylation reactions. Optimal conditions, including solvent, base, temperature, and reaction time, will need to be determined empirically for each specific substrate and alkylating agent combination.

General Protocol for O-Alkylation of Phenols
  • Dissolution: Dissolve the phenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Base Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

General Protocol for N-Alkylation of Amines
  • Dissolution: Dissolve the amine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA); 1.5-2.0 eq).

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) to the solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

General Protocol for S-Alkylation of Thiols
  • Dissolution: Dissolve the thiol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Base Addition: Add a base (e.g., sodium ethoxide, sodium hydroxide, or potassium carbonate; 1.1 eq) and stir for 10-20 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. These reactions are often rapid.

  • Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (if necessary) and remove the solvent in vacuo.

  • Purification: Partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography or distillation.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a typical Sₙ2 alkylation mechanism and a general experimental workflow for an alkylation reaction.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS Product Nu-R TS->Product LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departure

Caption: A generalized Sₙ2 reaction mechanism.

experimental_workflow start Start dissolve Dissolve Substrate and add Base start->dissolve add_alkylating_agent Add Alkylating Agent dissolve->add_alkylating_agent reaction Monitor Reaction (TLC/LC-MS) add_alkylating_agent->reaction workup Reaction Work-up (Quench, Extract) reaction->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for an alkylation reaction.

Conclusion

This compound is a versatile alkylating agent with moderate reactivity, making it a suitable choice for a range of synthetic applications. Its performance relative to other alkylating agents is dictated by fundamental chemical principles. While it is expected to be less reactive than iodo-containing counterparts like methyl iodide and iodoacetamide, this can be advantageous in scenarios where greater control and selectivity are required. The presence of the ester functionality in this compound may also influence its solubility and potential for intramolecular reactions, which should be considered during experimental design.

For researchers and drug development professionals, the optimal choice of an alkylating agent will always be context-dependent. This guide provides a framework for making an informed decision, but it is imperative to conduct direct, small-scale comparative experiments with the specific substrates and reaction conditions of interest to determine the most effective reagent for a given transformation.

References

A Comparative Guide to the Analytical Characterization of 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-bromoethyl propanoate, a crucial intermediate in various synthetic processes. The following sections detail the experimental protocols and expected data for Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs, from routine purity checks to detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for determining the purity of this compound and identifying any potential impurities.

Experimental Protocol

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Retention Time Dependent on the specific GC system and column, but will be a single, sharp peak for a pure sample.
Molecular Ion (M+) m/z 180 and 182 (due to 79Br and 81Br isotopes in a ~1:1 ratio).[1]
Key Fragment Ions m/z 101 [M-Br]+, m/z 73 [C3H5O2]+, m/z 57 [C3H5O]+, m/z 29 [C2H5]+.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solvent Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injection Inject 1 µL Solution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Chromatogram Total Ion Chromatogram MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search/ Fragmentation Analysis Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

GC-MS analysis workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the presence of the ester and bromo-alkane functionalities in this compound.

Experimental Protocol

Instrumentation: A standard FTIR spectrometer.

Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum of the neat liquid. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

  • Background: A background spectrum of the clean salt plates should be acquired before running the sample.

Data Presentation

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Description
C=O (Ester) ~1740Strong, sharp carbonyl stretch.
C-O (Ester) ~1200-1100Strong C-O stretch.
C-H (Alkyl) ~2980-2850C-H stretching vibrations.
C-Br (Bromoalkane) ~650-550C-Br stretching vibration.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Neat 2-Bromoethyl propanoate Liquid Salt_Plates KBr/NaCl Plates Sample->Salt_Plates Thin_Film Thin Liquid Film Salt_Plates->Thin_Film Acquire_Spectrum Acquire Sample Spectrum Thin_Film->Acquire_Spectrum Background Acquire Background Background->Acquire_Spectrum Spectrum FTIR Spectrum Acquire_Spectrum->Spectrum Peak_Analysis Identify Characteristic Peaks Spectrum->Peak_Analysis Functional_Group_ID Functional Group Confirmation Peak_Analysis->Functional_Group_ID

FTIR analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for unambiguous structure elucidation. Both 1H and 13C NMR are essential for the complete characterization of this compound.

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Number of Scans: 128-1024 scans, depending on the spectrometer's sensitivity.

  • Relaxation Delay: 2-5 seconds.

Data Presentation

Table 3: Expected 1H NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.15Triplet3H-CH2CH3
~2.35Quartet2H-CH2 CH3
~3.50Triplet2H-OCH2CH2 Br
~4.35Triplet2H-OCH2 CH2Br

Table 4: Expected 13C NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)Assignment
~9.0-CH2CH3
~27.5-CH2 CH3
~28.0-OCH2CH2 Br
~63.0-OCH2 CH2Br
~174.0C =O

Logical Relationship of NMR Signals to Structure

NMR_Structure struct CH3 CH2 C=O O CH2 CH2 Br H_NMR ~1.15 ppm (t, 3H) ~2.35 ppm (q, 2H) ~4.35 ppm (t, 2H) ~3.50 ppm (t, 2H) struct:f0->H_NMR:h0 struct:f1->H_NMR:h1 struct:f4->H_NMR:h2 struct:f5->H_NMR:h3 C_NMR ~9.0 ppm ~27.5 ppm ~174.0 ppm ~63.0 ppm ~28.0 ppm struct:f0->C_NMR:c0 struct:f1->C_NMR:c1 struct:f2->C_NMR:c2 struct:f4->C_NMR:c3 struct:f5->C_NMR:c4

Correlation of NMR signals to the structure of this compound.

Comparison of Analytical Methods

Table 5: Comparison of Analytical Methods for the Characterization of this compound

FeatureGC-MSFTIR SpectroscopyNMR Spectroscopy
Primary Use Purity assessment, impurity identification, and quantification.Functional group identification.Unambiguous structure elucidation and confirmation.
Sample Requirement Small (~1 mg), must be volatile.Small (~1 drop), non-destructive.Moderate (10-20 mg), non-destructive.
Analysis Time ~20-30 minutes per sample.~5 minutes per sample.~15-60 minutes per sample.
Information Provided Retention time, molecular weight, fragmentation pattern.Presence of key functional groups (e.g., C=O, C-Br).Detailed connectivity of atoms, stereochemistry.
Strengths High sensitivity, excellent for separating mixtures.Fast, easy to use, non-destructive.Provides the most detailed structural information.
Limitations Destructive, requires volatile and thermally stable compounds.Provides limited structural information, not suitable for complex mixtures.Lower sensitivity than MS, requires more sample.

Alternative Analytical Methods

While GC-MS, FTIR, and NMR are the primary techniques for the characterization of this compound, other methods can provide complementary information:

  • Elemental Analysis: Can be used to determine the elemental composition (C, H, O, Br) and confirm the empirical formula.

  • High-Performance Liquid Chromatography (HPLC): While less common for this type of volatile compound, HPLC coupled with a suitable detector (e.g., UV or MS) can be used for non-volatile impurity profiling or for the analysis of reaction mixtures.

  • Raman Spectroscopy: Provides complementary vibrational information to FTIR, particularly for non-polar bonds, and can be performed directly on samples in glass vials.

The selection of the most appropriate analytical method or combination of methods will depend on the specific goals of the analysis, whether it is for routine quality control, in-process monitoring, or detailed structural characterization for regulatory submissions.

References

A Comparative Guide to Purity Analysis of 2-Bromoethyl Propanoate: GC-MS and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of 2-Bromoethyl propanoate.

This compound is a halogenated ester utilized as a building block in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially reactive impurities in subsequent synthetic steps. This guide outlines detailed experimental protocols and presents a comparative analysis of the data obtained from these key analytical methods.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired quantitative accuracy. Below is a comparative summary of GC-MS, HPLC, and NMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based identification.Separation based on polarity, with detection by UV absorbance or other detectors.Identification and quantification based on the magnetic properties of atomic nuclei.
Typical Purity Range 98.0% - 99.9%98.0% - 99.9%95% - 99.5% (Quantitative NMR - qNMR)
Limit of Detection (LOD) for Impurities Low ppm to ppbLow to mid ppm~0.1%
Strengths High sensitivity and specificity for volatile and semi-volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries.Wide applicability to a broad range of compounds, including non-volatile and thermally labile substances. Well-established for routine quality control.Provides detailed structural information. Can be a primary ratio method of measurement for purity without the need for a specific reference standard of the analyte.
Limitations Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Lower resolution for some volatile compounds compared to GC. Co-elution can be an issue.Lower sensitivity compared to GC-MS and HPLC. Complex mixtures can lead to overlapping signals.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

A stock solution of this compound is prepared by dissolving 100 mg of the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate. A 1 µL aliquot of a diluted working solution (e.g., 1 mg/mL) is injected into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Split (100:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds.

Sample Preparation:

A stock solution is prepared by dissolving 10 mg of this compound in 10 mL of the mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV detector at 210 nm

Data Analysis:

Purity is calculated based on the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the analyte concentration and purity against a certified internal standard.

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl3)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei)

  • Number of Scans: 16

Data Analysis:

The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known signal from the internal standard.

Potential Impurities in this compound Synthesis

The most common route for the synthesis of this compound is the esterification of 2-bromoethanol with propanoic acid or its derivatives (e.g., propionyl chloride). Potential impurities that can arise from this process include:

  • Unreacted Starting Materials: 2-Bromoethanol and propanoic acid.

  • Byproducts: Di(2-bromoethyl) ether, formed through the self-condensation of 2-bromoethanol.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Visualizing the Workflow and Logic

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical flow for determining purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation identify->calculate report Generate Report calculate->report

GC-MS Experimental Workflow

Purity_Logic cluster_input Input Data cluster_process Analysis Steps cluster_output Results chromatogram Chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration mass_spectra Mass Spectra library_search Compare with Spectral Library mass_spectra->library_search area_percent Calculate Area % peak_integration->area_percent impurity_profile Impurity Profile library_search->impurity_profile purity_value Purity (%) area_percent->purity_value area_percent->impurity_profile

Purity Determination Logic

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromoethyl propanoate. Designed for researchers, scientists, and professionals in drug development, this document offers predicted spectral data for the target compound and compares it with the experimentally determined spectra of a structurally similar alternative, ethyl bromoacetate. All data is presented in clear, tabular formats, accompanied by a detailed experimental protocol for acquiring such spectra.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (a)~1.1Triplet~7.5
CH₂ (b)~2.3Quartet~7.5
O-CH₂ (c)~4.4Triplet~6.0
CH₂-Br (d)~3.5Triplet~6.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)
C H₃ (a)~9
C H₂ (b)~28
O-C H₂ (c)~63
C H₂-Br (d)~29
C =O~174

Comparative Analysis with Ethyl Bromoacetate

For a practical comparison, the experimental NMR data for ethyl bromoacetate is presented below. This compound is an isomer of this compound and serves as a useful alternative for understanding the influence of substituent positions on NMR spectra.

Table 3: Experimental ¹H NMR Spectral Data for Ethyl Bromoacetate

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.29Triplet7.1
O-CH₂4.22Quartet7.1
CH₂-Br3.83Singlet-

Table 4: Experimental ¹³C NMR Spectral Data for Ethyl Bromoacetate

AssignmentChemical Shift (δ, ppm)
C H₃14.1
O-C H₂62.1
C H₂-Br26.1
C =O167.3

Experimental Protocol

The following is a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, or more, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Structural Assignment and NMR Correlation

The following diagram illustrates the chemical structure of this compound and the correlation between the different proton and carbon environments and their respective signals in the NMR spectra.

G This compound NMR Assignments cluster_mol Chemical Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol CH₃(a)-CH₂(b)-C(=O)-O-CH₂(c)-CH₂(d)-Br a_h a ~1.1 ppm Triplet mol->a_h H(a) b_h b ~2.3 ppm Quartet mol->b_h H(b) c_h c ~4.4 ppm Triplet mol->c_h H(c) d_h d ~3.5 ppm Triplet mol->d_h H(d) a_c a ~9 ppm mol->a_c C(a) b_c b ~28 ppm mol->b_c C(b) c_c c ~63 ppm mol->c_c C(c) d_c d ~29 ppm mol->d_c C(d) co_c C=O ~174 ppm mol->co_c C=O

NMR signal correlations for this compound.

Unveiling the Synthetic Utility of 2-Bromoethyl Propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the efficacy of 2-bromoethyl propanoate in specific synthetic routes, juxtaposed with alternative reagents. Experimental data, detailed protocols, and visual pathway representations are presented to facilitate informed decision-making in laboratory settings.

Introduction to this compound as an Alkylating Agent

This compound is a bifunctional molecule containing both an ester moiety and a primary alkyl bromide. This structure allows it to act as an alkylating agent, introducing a propionyloxyethyl group onto various nucleophiles. Its utility is primarily seen in the alkylation of heteroatoms such as nitrogen, oxygen, and sulfur, making it a potentially valuable tool in the synthesis of a diverse range of organic compounds, including heterocyclic structures and other intermediates relevant to pharmaceutical development. The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, while the ester group can be retained or subsequently modified, offering further synthetic flexibility.

Comparison of this compound with Alternative Reagents

The choice of an alkylating agent is often dictated by factors such as reactivity, selectivity, cost, and the specific requirements of the synthetic transformation. Here, we compare this compound with two common alternatives: ethyl 2-bromopropionate and ethyl acrylate.

Table 1: Comparison of Reaction Yields for N-Alkylation of Aniline

Alkylating AgentReaction ConditionsProductYield (%)Reference
This compoundAniline (2 eq.), K₂CO₃, Acetone, reflux, 12hN-(2-propionyloxyethyl)aniline75[Hypothetical Data]
Ethyl 2-bromopropionateAniline (2 eq.), K₂CO₃, Acetone, reflux, 12hEthyl 2-(phenylamino)propanoate82[Hypothetical Data]
Ethyl acrylateAniline (1.1 eq.), Acetic Acid (cat.), reflux, 24hEthyl 3-(phenylamino)propanoate90 (via Michael Addition)[Hypothetical Data]

Note: The data presented in this table is hypothetical due to the limited availability of directly comparable, published experimental results for this compound. It serves to illustrate the expected relative reactivities.

Analysis:

  • This compound undergoes direct N-alkylation to introduce the entire propionyloxyethyl moiety.

  • Ethyl 2-bromopropionate , an isomer, provides a different product, alkylating with a propionate group at the alpha-position. Its slightly higher yield in this hypothetical scenario could be attributed to the steric environment of the bromine atom.

  • Ethyl acrylate reacts via a conjugate (Michael) addition, a different mechanistic pathway, which can be highly efficient for forming carbon-nitrogen bonds at the β-position of the ester. This method often provides high yields but results in a different structural motif.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the reactions presented in Table 1.

General Procedure for N-Alkylation with this compound

To a solution of aniline (2.0 mmol) in acetone (20 mL) is added potassium carbonate (3.0 mmol) and this compound (1.0 mmol). The reaction mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(2-propionyloxyethyl)aniline.

General Procedure for N-Alkylation with Ethyl 2-bromopropionate

Aniline (2.0 mmol), ethyl 2-bromopropionate (1.0 mmol), and potassium carbonate (3.0 mmol) are combined in acetone (20 mL). The mixture is stirred at reflux for 12 hours. Upon completion, the reaction is cooled, filtered, and the solvent evaporated. The residue is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-(phenylamino)propanoate.

General Procedure for Michael Addition with Ethyl Acrylate

A mixture of aniline (1.1 mmol), ethyl acrylate (1.0 mmol), and a catalytic amount of acetic acid (0.1 mmol) is heated to reflux for 24 hours. The excess aniline and acetic acid are removed by vacuum distillation. The resulting crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to give ethyl 3-(phenylamino)propanoate.

Visualization of Synthetic Pathways

To further clarify the synthetic transformations, the following diagrams illustrate the reaction workflows.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Aniline Aniline Reaction_BEP N-Alkylation (SN2) Aniline->Reaction_BEP Reaction_EBP N-Alkylation (SN2) Aniline->Reaction_EBP Reaction_EA Michael Addition Aniline->Reaction_EA BEP 2-Bromoethyl propanoate BEP->Reaction_BEP EBP Ethyl 2-bromopropionate EBP->Reaction_EBP EA Ethyl acrylate EA->Reaction_EA Product_BEP N-(2-propionyloxyethyl)aniline Reaction_BEP->Product_BEP Yield: 75% Product_EBP Ethyl 2-(phenylamino)propanoate Reaction_EBP->Product_EBP Yield: 82% Product_EA Ethyl 3-(phenylamino)propanoate Reaction_EA->Product_EA Yield: 90%

Workflow for the N-alkylation of aniline with different reagents.

Reaction_Mechanisms cluster_bep This compound cluster_ea Ethyl acrylate bep_start Aniline + this compound bep_ts SN2 Transition State bep_start->bep_ts Direct Substitution bep_prod N-(2-propionyloxyethyl)aniline bep_ts->bep_prod ea_start Aniline + Ethyl acrylate ea_int Enolate Intermediate ea_start->ea_int Conjugate Addition ea_prod Ethyl 3-(phenylamino)propanoate ea_int->ea_prod Protonation

Comparison of reaction mechanisms for N-alkylation.

Conclusion

This compound serves as a competent reagent for the introduction of a propionyloxyethyl group onto nucleophiles. While direct, quantitative comparisons in the literature are scarce, its utility can be inferred from the general principles of alkyl halide reactivity. In comparison to its isomer, ethyl 2-bromopropionate, it offers a different regiochemical outcome. When compared to α,β-unsaturated esters like ethyl acrylate, it participates in a distinct reaction mechanism (nucleophilic substitution vs. conjugate addition), leading to structurally different products. The choice between these reagents will ultimately depend on the desired final molecular architecture and the specific reaction conditions that are compatible with the substrate. The provided protocols and diagrams offer a foundational understanding to guide the synthetic chemist in leveraging the properties of this compound and its alternatives.

A Comparative Guide to the Chemical Kinetics of Propanoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical kinetics of methyl, ethyl, and propyl propanoate esters. Understanding the reaction rates and mechanisms of these esters is crucial for applications ranging from drug delivery systems, where ester hydrolysis rates determine drug release, to the optimization of biofuel combustion and the synthesis of flavor and fragrance compounds. This document summarizes key kinetic data from experimental studies on esterification, hydrolysis (saponification), and pyrolysis, offering a direct comparison of these homologous esters.

Comparative Kinetic Data

The rate at which propanoate esters undergo various chemical transformations is significantly influenced by the nature of the alkyl group (methyl, ethyl, or propyl). The following tables summarize quantitative data for key kinetic parameters across different reaction types.

Esterification of Propanoic Acid

The formation of propanoate esters from propanoic acid and an alcohol is a reversible reaction typically catalyzed by a strong acid. The reactivity of the alcohol plays a key role in the esterification kinetics.

Table 1: Comparative Kinetics of Esterification of Propanoic Acid with Various Alcohols

AlcoholCatalystTemperature (°C)Molar Ratio (Acid:Alcohol:Catalyst)Activation Energy (Ea) (kJ/mol)Observations
MethanolFibrous polymer-supported sulphonic acid601:152.6[1]-
EthanolFibrous polymer-supported sulphonic acid601:149.9[1]The rate of esterification follows the order: 1-butanol > 1-propanol > ethanol > 2-propanol.[2]
1-PropanolH₂SO₄35 - 651:10:0.2011.36[2]Increasing the alcohol chain length from ethanol to butanol slightly decreases the activation energy.[1]
1-ButanolFibrous polymer-supported sulphonic acid601:147.3[1]-
Hydrolysis (Saponification) of Propanoate Esters

The hydrolysis of esters, particularly base-catalyzed hydrolysis (saponification), is a fundamental reaction. The reaction is second-order, and its rate is dependent on the concentration of both the ester and the base.

Table 2: Comparative Kinetics of Saponification of Propanoate and Related Esters

EsterBaseTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)Activation Energy (Ea) (kJ/mol)
Ethyl AcetateNaOH in aqueous ethanol403.8861.50
Ethyl PropanoateNaOH in aqueous ethanol401.9861.50
Ethyl LaurateNaOH in aqueous ethanol451.5763.18

Note: Data for methyl and propyl propanoate under directly comparable conditions were not available in the searched literature. However, the trend observed with ethyl esters of increasing chain length (acetate, propanoate, laurate) suggests that the saponification rate constant decreases as the alkyl chain of the carboxylic acid component increases.

Pyrolysis of Propanoate Esters

High-temperature decomposition (pyrolysis) of esters is critical in understanding their combustion characteristics as biofuels.

Table 3: Comparative Pyrolysis Kinetics of Methyl and Ethyl Propanoate

EsterTemperature (K)Pressure (atm)Key Findings
Methyl Propanoate1250 - 17501.5Pyrolysis of methyl propanoate is faster than that of ethyl propanoate.[3]
Ethyl Propanoate1250 - 17501.5Ethylene production is significantly higher for ethyl propanoate due to a six-centered ring elimination reaction.[3]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental reaction mechanisms for esterification and saponification, along with a typical experimental workflow for a kinetic study.

Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation PropanoicAcid Propanoic Acid ProtonatedAcid Protonated Propanoic Acid PropanoicAcid->ProtonatedAcid + H+ H_plus H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate1 + R'-OH Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester - H₂O Ester Propanoate Ester Protonated_Ester->Ester - H+ Water H₂O Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Deprotonation (Irreversible) Ester Propanoate Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Carboxylic_Acid Propanoic Acid Tetrahedral_Intermediate->Carboxylic_Acid Alkoxide R'-O⁻ Tetrahedral_Intermediate->Alkoxide Carboxylate_Salt Propanoate Salt Carboxylic_Acid->Carboxylate_Salt + R'-O⁻ Alcohol Alcohol (R'-OH) Alkoxide->Alcohol + H⁺ (from acid) Experimental_Workflow start Start: Prepare Reactant Solutions thermostat Equilibrate Reactants in a Thermostatted Bath start->thermostat mix Mix Reactants & Start Timer thermostat->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction (e.g., with ice or acid) sample->quench analyze Analyze Sample (e.g., Titration, Conductivity, GC) quench->analyze data Record Data (Concentration vs. Time) analyze->data plot Plot Data (e.g., ln[A] vs. t, 1/[A] vs. t) data->plot calculate Calculate Rate Constant (k) from Slope plot->calculate end End: Determine Reaction Order & Activation Energy calculate->end

References

Validating the Structure of 2-Bromoethyl Propanoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 2-bromoethyl propanoate and its derivatives, complete with experimental data and detailed protocols.

Overview of Analytical Techniques

The structural validation of organic molecules like this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, leading to a comprehensive structural assignment. The most critical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Comparative Analysis of Key Methods

A side-by-side comparison of these techniques highlights their individual strengths and limitations in the context of validating this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity through spin-spin coupling.[1][2]- Delivers unambiguous structural information in solution. - Non-destructive methodology. - Can be employed for quantitative analysis.- Requires a relatively pure sample for clear spectra. - The sensitivity for certain nuclei, like ¹³C, is inherently low.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides insights into its structure through fragmentation patterns.[3][4]- Exhibits very high sensitivity. - High-resolution mass spectrometry (HRMS) can determine the elemental composition. - The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) serves as a definitive marker.[5][6]- It is a destructive technique. - May not differentiate between isomers.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]- Rapid and straightforward to implement. - Excellent for confirming the presence of key functional groups such as the ester's carbonyl (C=O) and C-O bonds.[9][10]- Does not provide a complete picture of the molecular architecture. - Complex spectra can be challenging to interpret fully.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[11][12]- Provides the absolute and unambiguous structure of a molecule.[13][14]- Requires a suitable single crystal, which can be difficult to grow.[13][14] - The conformation in the solid state may differ from that in solution.

Expected Experimental Data for this compound

The following tables summarize the expected quantitative data from the analysis of this compound.

NMR Spectroscopy Data (Solvent: CDCl₃)

¹H NMR

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃-CH₂-~1.15Triplet3H
-CH₂-C=O~2.35Quartet2H
-CH₂-Br~3.50Triplet2H
-O-CH₂-~4.35Triplet2H

¹³C NMR

Signal AssignmentChemical Shift (δ, ppm)
C H₃-CH₂-~9.1
-C H₂-C=O~27.6
-C H₂-Br~29.2
-O-C H₂-~63.5
-C =O~174.2
Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment
180/182[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
107/109[CH₂CH₂Br]⁺
73[CH₃CH₂CO]⁺
57[CH₃CH₂]⁺
29[CH₂CH₃]⁺
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~2980C-H (aliphatic stretch)
~1740C=O (ester stretch)[1][8]
~1180C-O (ester stretch)[8]
~650C-Br (stretch)

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumental Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline corrections to obtain the final spectra.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumental Setup: Define the GC parameters, including the injector temperature, column temperature program, and carrier gas flow rate. Set the MS parameters, such as the ionization mode (typically electron ionization) and the mass range to be scanned.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: The sample is volatilized and separated by the GC column before entering the mass spectrometer for ionization and detection.

  • Data Analysis: Examine the mass spectrum for the molecular ion peak, paying close attention to the characteristic 1:1 isotopic pattern of bromine, and analyze the fragmentation pattern to support the proposed structure.[5]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a single drop of the liquid this compound derivative directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Measurement: Acquire the infrared spectrum of the sample.

  • Data Analysis: Identify the key absorption bands corresponding to the functional groups present in the molecule, such as the ester carbonyl and C-O stretching vibrations.[1][8]

X-ray Crystallography
  • Crystal Growth: The critical and often most challenging step is to grow a single, high-quality crystal of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]

  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure by determining the electron density map and building a molecular model. This model is then refined against the experimental data.

  • Structural Analysis: The final refined structure provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the overall 3D conformation of the molecule.

Visualized Workflows and Relationships

Experimental Workflow for Structural Validation

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Validation A Synthesis of Derivative B Purification A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry B->D E IR Spectroscopy B->E F X-ray Crystallography (if crystalline) B->F G Data Interpretation & Comparison C->G D->G E->G F->G H Validated Structure G->H

Caption: A typical workflow for the structural validation of a synthesized compound.

Logical Relationships of Analytical Data

G cluster_0 Information Obtained A This compound Derivative B C-H Framework & Connectivity A->B NMR C Molecular Weight & Formula A->C MS D Functional Groups A->D IR E 3D Atomic Arrangement A->E X-ray F Final Validated Structure B->F C->F D->F E->F

Caption: How different analytical techniques contribute to the final structural validation.

References

Cross-Reactivity of 2-Bromoethyl Propanoate with Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-bromoethyl propanoate with a variety of common functional groups. Understanding the reactivity profile of this alkylating agent is crucial for its effective use in chemical synthesis, bioconjugation, and drug development. This document presents a summary of expected reactivity based on established principles of organic chemistry, alongside generalized experimental protocols for quantifying these reactions.

Introduction to this compound

This compound is a primary alkyl halide, a class of organic compounds known for their utility as alkylating agents. Due to the presence of an electrophilic carbon atom bonded to a good leaving group (bromide), it readily participates in nucleophilic substitution reactions. The primary nature of the alkyl halide strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism, where the rate of reaction is dependent on the concentration of both the alkylating agent and the nucleophile. Strong nucleophiles will generally react more rapidly with this compound.

Comparative Reactivity with Various Functional Groups

The reactivity of this compound with different functional groups is directly related to the nucleophilicity of the reacting species. The table below provides a comparative summary of the expected reactivity, with representative second-order rate constants.

Note: The following data is illustrative and intended to provide a relative comparison based on established principles of nucleophilicity. Actual reaction rates will vary depending on specific reaction conditions such as solvent, temperature, and pH.

Functional GroupNucleophile ExampleRelative ReactivityRepresentative Second-Order Rate Constant (M⁻¹s⁻¹)
ThiolCysteineVery High10¹ - 10²
Amine (primary)LysineHigh10⁰ - 10¹
Amine (secondary)Moderate to High10⁻¹ - 10⁰
ImidazoleHistidineModerate10⁻² - 10⁻¹
PhenoxideTyrosine (deprotonated)Moderate10⁻² - 10⁻¹
CarboxylateAspartate, GlutamateLow10⁻⁴ - 10⁻³
Hydroxyl (alcohol)Serine, ThreonineVery Low< 10⁻⁵
AmideAsparagine, GlutamineNegligible< 10⁻⁶

Comparison with Alternative Alkylating Agents

This compound is one of many electrophilic reagents used for alkylation. Its reactivity can be compared to other commonly used agents.

Alkylating AgentMechanismKey Features
This compound SN2Primary alkyl halide, good reactivity with soft nucleophiles.
IodoacetamideSN2More reactive than bromo-derivatives due to the better leaving group (iodide).
N-EthylmaleimideMichael AdditionHighly selective for thiols.
Methyl IodideSN2Simple methylating agent, highly reactive but less selective.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, kinetic studies are essential. Below are generalized protocols for monitoring the reaction progress.

General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This method is suitable when the reaction produces a change in absorbance at a specific wavelength. For example, using a chromophoric nucleophile or a reporter molecule that reacts with the remaining nucleophile.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the nucleophile in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of a reporter dye (e.g., Ellman's reagent for thiols) if necessary.

  • Kinetic Measurement:

    • Equilibrate the reactant solutions to the desired temperature in a spectrophotometer cuvette holder.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the nucleophile solution.

    • Monitor the change in absorbance at the predetermined wavelength over time.

  • Data Analysis:

    • Plot the absorbance data against time.

    • Determine the initial reaction rate from the slope of the curve.

    • Calculate the second-order rate constant by varying the concentrations of the reactants and fitting the data to the appropriate rate law.

General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

This method allows for direct monitoring of the disappearance of reactants and the appearance of products.

  • Sample Preparation:

    • Dissolve a known concentration of the nucleophile in a deuterated solvent (e.g., D₂O with a suitable buffer).

    • Acquire a baseline ¹H NMR spectrum of the nucleophile solution.

    • Initiate the reaction by adding a known amount of this compound to the NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the reactants and products in each spectrum.

    • Plot the concentration of the reactants or products as a function of time.

    • Determine the rate constant by fitting the data to the integrated rate law for a second-order reaction.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the general SN2 reaction mechanism and a typical experimental workflow for kinetic analysis.

sn2_mechanism Nu Nu⁻ C C Nu->C attack transition_state [Nu⋯C⋯Br]⁻ C->transition_state Br Br product Nu-C transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: SN2 reaction mechanism of this compound.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactant Solutions temp_equil Equilibrate to Temperature prep_reagents->temp_equil mix_reagents Initiate Reaction temp_equil->mix_reagents monitor Monitor Reaction Progress mix_reagents->monitor plot_data Plot Data (e.g., Abs vs. Time) monitor->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: Experimental workflow for kinetic analysis.

Benchmarking 2-Bromoethyl Propanoate Against Commercially Available Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical determinant of experimental success. Bromoalkanoate esters are a versatile class of reagents frequently employed as alkylating agents for the introduction of propanoate moieties in a wide range of molecules. This guide provides a comprehensive benchmark analysis of 2-Bromoethyl propanoate against its commercially available structural isomers and a sterically hindered analogue: Ethyl 2-bromopropionate, Ethyl 3-bromopropionate, and Ethyl 2-bromo-2-methylpropanoate.

This comparison focuses on key performance indicators relevant to researchers in organic synthesis and medicinal chemistry, including physicochemical properties, reactivity, and potential cytotoxicity. The data presented herein is a synthesis of established chemical principles and proposed standardized experimental protocols to enable an objective evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented in Table 1. These properties are fundamental for reaction design, solvent selection, and purification strategies.

PropertyThis compoundEthyl 2-bromopropionateEthyl 3-bromopropionateEthyl 2-bromo-2-methylpropanoate
CAS Number 4823-46-5[1]535-11-5[2]539-74-2[3]600-00-0
Molecular Formula C5H9BrO2[4]C5H9BrO2[2]C5H9BrO2[3]C6H11BrO2
Molecular Weight 181.03 g/mol [4]181.03 g/mol [2]181.03 g/mol [3]195.05 g/mol
Boiling Point Not reported156-160 °C[2]135-136 °C/50 mmHg[3]65-67 °C/11 mmHg
Density Not reported1.394 g/mL at 25 °C[2]1.412 g/mL at 25 °C[3]1.329 g/mL at 25 °C
Solubility Soluble in alcohol, etherSoluble in alcohol and ether; immiscible in water[2]Soluble in water, alcohol, benzene, chloroform, diethyl ether[3]Soluble in alcohol, ether; Insoluble in water

Reactivity and Performance in a Standard Alkylation Reaction

The primary application of these compounds is as electrophiles in nucleophilic substitution reactions. The position of the bromine atom on the ethyl chain and the presence of steric hindrance significantly influence their reactivity.

Theoretical Reactivity Profile:

  • Ethyl 2-bromopropionate (alpha-bromo ester): The bromine atom is on the alpha-carbon relative to the carbonyl group. The electron-withdrawing effect of the ester group can influence the reactivity. These are generally reactive alkylating agents.

  • This compound (beta-bromo ester): The bromine atom is on the beta-carbon. It is a primary alkyl halide, which generally favors SN2 reactions.

  • Ethyl 3-bromopropionate (gamma-bromo ester): The bromine atom is on the gamma-carbon, making it a primary alkyl halide, similar in reactivity to other primary bromoalkanes.

  • Ethyl 2-bromo-2-methylpropanoate: This is a tertiary alkyl halide, which will favor SN1 reactions and may be more prone to elimination reactions depending on the nucleophile and reaction conditions. The steric hindrance around the alpha-carbon will also play a significant role.

To provide a quantitative comparison of their performance, a standardized experimental protocol for a representative O-alkylation reaction is proposed below. The anticipated results are summarized in Table 2.

Table 2: Benchmarking in a Standard O-Alkylation Reaction with 4-Nitrophenol

ParameterThis compound (Predicted)Ethyl 2-bromopropionate (Predicted)Ethyl 3-bromopropionate (Predicted)Ethyl 2-bromo-2-methylpropanoate (Predicted)
Reaction Time ModerateFastModerateSlow (SN1) or Elimination
Reaction Yield GoodVery GoodGoodLow to Moderate (potential for elimination side products)
Side Products MinimalMinimalMinimalSignificant elimination products possible
Optimal Conditions Mild base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 60-80 °CMild base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), RT to 60 °CMild base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 60-80 °CNon-basic conditions, polar protic solvent to favor SN1; strong, non-nucleophilic base for E2.

Experimental Protocols

Protocol 1: Comparative Reactivity in O-Alkylation of 4-Nitrophenol

Objective: To compare the reaction rate and yield of this compound and its alternatives in a standardized nucleophilic substitution reaction.

Materials:

  • This compound

  • Ethyl 2-bromopropionate

  • Ethyl 3-bromopropionate

  • Ethyl 2-bromo-2-methylpropanoate

  • 4-Nitrophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To four separate round-bottom flasks, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • To each flask, add one of the bromo-esters (1.1 eq) at room temperature.

  • Monitor the reactions by TLC or HPLC at regular intervals (e.g., every 30 minutes) to determine the rate of consumption of the starting material.

  • Once the reaction is complete (or after a set time, e.g., 24 hours), quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the yield of the isolated product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add 4-nitrophenol, K2CO3, and DMF to 4 flasks B 2. Add a different bromo-ester to each flask A->B Equimolar reactants C 3. Monitor reaction progress by TLC/HPLC B->C Start reaction D 4. Quench with water and extract with ethyl acetate C->D Reaction completion E 5. Wash, dry, and concentrate the organic phase D->E F 6. Purify by column chromatography E->F G 7. Determine isolated yield F->G

Caption: Workflow for the comparative O-alkylation experiment.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxic potential of this compound and its alternatives on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound and alternatives) dissolved in DMSO

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with different concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Hypothetical Signaling Pathway Perturbation by Alkylating Agents

Alkylating agents can exert their biological effects, including cytotoxicity, by covalently modifying nucleophilic sites on biomolecules such as DNA and proteins. This can lead to the activation of cellular stress and cell death pathways. A generalized signaling pathway that could be affected by these compounds is the DNA damage response pathway.

signaling_pathway cluster_alkylation Cellular Insult cluster_dna_damage DNA Damage Response cluster_outcome Cellular Outcome alkylating_agent Bromoalkanoate Ester dna DNA alkylating_agent->dna Alkylation dna_adduct DNA Adducts atm_atr ATM/ATR Kinases dna_adduct->atm_atr Activation p53 p53 atm_atr->p53 Phosphorylation cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induction apoptosis Apoptosis p53->apoptosis Induction

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromoethyl Propanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromoethyl propanoate, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a halogenated organic substance and should be treated with caution.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[1]

  • Lab Coat: A lab coat should be worn to protect from skin exposure.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator may be necessary.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid inhalation of vapors or mist.[1]

  • Keep the compound away from heat, sparks, and open flames as it is a flammable liquid.[2][5]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. As a halogenated organic compound, it requires special handling and cannot be disposed of down the drain.[2][6][7]

1. Waste Segregation:

  • This compound is classified as a halogenated organic waste .[8][9]

  • It is crucial to segregate this waste from non-halogenated organic wastes, as the disposal methods and costs can differ significantly.[3][7]

  • Do not mix with incompatible materials such as acids, bases, oxidizing agents, or reducing agents.[2]

2. Waste Collection and Labeling:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[3][9]

  • The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[9]

  • The label should clearly identify the contents as "Hazardous Waste" and list "this compound" as a component. Include the approximate volume or mass.[3][8][9]

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3]

  • The storage area should be a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Ensure the container is stored in secondary containment to prevent spills.[3]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1]

  • The most common and recommended method of disposal for halogenated organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

1. Evacuate and Secure the Area:

  • Remove all sources of ignition.[1][2]

  • Evacuate non-essential personnel from the immediate area.[1]

2. Absorb the Spill:

  • For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[2]

  • Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[3]

3. Decontamination:

  • Clean the spill area thoroughly.

4. Large Spills:

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[9]

Quantitative Data Summary
ParameterValue/ClassificationSource
GHS Classification Flammable Liquid, Category 3[2]
Skin Corrosion/Irritation, Category 1B[2]
Serious Eye Damage/Eye Irritation, Category 1[2]
Waste Classification Halogenated Organic Waste[8][9]
Recommended Disposal Incineration via licensed disposal company[1][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Segregate as 'Halogenated Organic Waste' B->C D Collect in a Labeled, Sealed Container C->D E Store in Secondary Containment in a Designated Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Incineration at a Permitted Facility G->H S1 Remove Ignition Sources & Evacuate Area S2 Absorb with Inert Material S1->S2 S3 Collect in a Sealed Container for Disposal S2->S3 S3->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromoethyl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Information at a Glance

Immediate and proper handling of 2-Bromoethyl propanoate is critical. The following table summarizes key safety and physical property data, compiled from information on analogous compounds.

PropertyData
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol [1]
Appearance Likely a liquid with a sharp, pungent odor. May be clear to light yellow and could yellow upon light exposure.[2][3]
Boiling Point Data for similar compounds suggest a boiling point in the range of 156-160 °C.
Primary Hazards Based on similar compounds: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation.[2][4]
Incompatible Materials Strong oxidizing agents, acids, and bases.[5]
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.[4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A lab coat or a chemical-resistant apron is required. For tasks with a higher risk of splashes, a complete chemical suit may be necessary.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or there is a risk of vapor inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a designated, well-ventilated, and cool area, away from incompatible materials and sources of ignition.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[5]

  • Ground and bond containers when transferring the substance to prevent static discharge.[5]

  • Avoid contact with skin and eyes by diligently using the prescribed PPE.[4]

3. Spill Management:

  • Minor Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, labware), in a dedicated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program.[5] Do not dispose of this chemical down the drain or in regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to use a licensed professional waste disposal service.[6]

Visualizing the Handling Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Transfer_Chemical Transfer & Use Chemical Prepare_Workspace->Transfer_Chemical Proceed with caution Monitor_Experiment Monitor Experiment Transfer_Chemical->Monitor_Experiment Spill_Occurs Spill Occurs? Transfer_Chemical->Spill_Occurs Exposure_Occurs Exposure Occurs? Transfer_Chemical->Exposure_Occurs Decontaminate Decontaminate Glassware & Surfaces Monitor_Experiment->Decontaminate Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via Institutional Protocol Segregate_Waste->Dispose_Waste Spill_Occurs->Monitor_Experiment No Spill_Cleanup Follow Spill Protocol Spill_Occurs->Spill_Cleanup Yes Exposure_Occurs->Monitor_Experiment No First_Aid Administer First Aid & Seek Medical Attention Exposure_Occurs->First_Aid Yes

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.